Technical Documentation Center

1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Properties, Synthesis, and Analytical Profiling of 1-Amino-2-Arylpropan-2-ol Derivatives

Executive Summary 1-Amino-2-arylpropan-2-ol derivatives represent a unique class of tertiary alcohol-amines with significant implications in both forensic toxicology and medicinal chemistry. The prototype of this class,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Amino-2-arylpropan-2-ol derivatives represent a unique class of tertiary alcohol-amines with significant implications in both forensic toxicology and medicinal chemistry. The prototype of this class, 1-amino-2-phenylpropan-2-ol (CAS 17643-24-2), has recently emerged as a critical biomarker for detecting the abuse of banned sports supplements[1]. Simultaneously, its highly functionalized scaffold makes it an invaluable synthetic intermediate for advanced therapeutics, including Glycogen Synthase Kinase 3 beta (GSK-3β) inhibitors[2]. This whitepaper synthesizes the pharmacological relevance, synthetic pathways, and self-validating analytical protocols required to isolate and quantify these derivatives in complex matrices.

Chemical Identity and Structural Significance

At its core, 1-amino-2-phenylpropan-2-ol (Molecular Formula: C9H13NO, Exact Mass: 151.0997 Da) consists of a propane backbone featuring a primary amine at the C1 position, and both a hydroxyl group and a phenyl ring at the C2 position[3].

Unlike traditional amphetamines or cathinones—which typically feature secondary alcohols or ketones at the benzylic position—the tertiary alcohol configuration in 1-amino-2-arylpropan-2-ols imparts distinct steric hindrance and altered hydrogen-bonding capabilities. This structural nuance significantly shifts its chromatographic retention time and mass spectrometric fragmentation patterns, necessitating specialized analytical workflows[1].

Pharmacological Context and Forensic Toxicology

The toxicological relevance of 1-amino-2-phenylpropan-2-ol is deeply tied to its parent compound, β-Methylphenethylamine (BMPEA) . BMPEA is a positional isomer of amphetamine frequently detected as an illicit adulterant in weight-loss and pre-workout dietary supplements[4].

Receptor Pharmacology: While traditional amphetamines act as potent releasing agents at both Dopamine Transporters (DAT) and Norepinephrine Transporters (NET), BMPEA exhibits a strong, selective preference for peripheral NET. This selectivity induces severe hypertensive cardiovascular effects without providing the profound central nervous system stimulation that users might expect, making it a dangerous, "silent" pressor agent[4].

Metabolic Fate: Due to its short biological half-life, detecting parent BMPEA in urine or blood is challenging. However, hepatic Cytochrome P450 (CYP450) enzymes metabolize BMPEA via aliphatic hydroxylation at the C2 position, yielding 1-amino-2-phenylpropan-2-ol[1]. This novel metabolite exhibits a longer detection window, serving as a highly reliable biomarker for forensic and anti-doping investigations[1].

BMPEA_Metabolism BMPEA β-Methylphenethylamine (BMPEA) CYP450 Hepatic CYP450 (Oxidative Metabolism) BMPEA->CYP450 Ingestion Metabolite 1-Amino-2-phenylpropan-2-ol (Novel Metabolite) CYP450->Metabolite Aliphatic Hydroxylation Excretion Renal Excretion (Biomarker Detection) Metabolite->Excretion Clearance

Metabolic conversion of BMPEA to 1-amino-2-phenylpropan-2-ol via hepatic oxidation.

Chemical Synthesis Strategies

In medicinal chemistry, 1-amino-2-phenylpropan-2-ol is synthesized as a precursor for complex heterocyclic drugs, such as 2-aminopyridine-based GSK-3β inhibitors used in Alzheimer's and diabetes research[2]. The synthesis relies on two primary, high-yield divergent routes:

  • Route A: Epoxide Aminolysis (Regioselective Ring-Opening) The reaction of 2-methyl-2-phenyloxirane with ammonia in methanol is the most direct route. The causality of the regioselectivity lies in the steric and electronic environment of the epoxide. Nucleophilic attack by ammonia preferentially occurs at the less sterically hindered terminal methylene (C1) rather than the highly substituted benzylic carbon (C2), cleanly yielding the tertiary alcohol[2].

  • Route B: Cyanohydrin Reduction Acetophenone undergoes nucleophilic addition with hydrogen cyanide (HCN) to form 2-hydroxy-2-phenylpropanenitrile. Subsequent reduction of the nitrile group using Lithium Aluminum Hydride (LiAlH4) or catalytic hydrogenation (H2/Pd) yields the primary amine. This route is highly modular, allowing researchers to generate diverse aryl-substituted derivatives by simply varying the starting acetophenone.

Synthesis_Routes Acetophenone Acetophenone Epoxide 2-Methyl-2-phenyloxirane Acetophenone->Epoxide Corey-Chaykovsky Cyanohydrin 2-Hydroxy-2-phenylpropanenitrile Acetophenone->Cyanohydrin HCN Addition Ammonia Ammonolysis (NH3 / MeOH) Epoxide->Ammonia Reduction Reduction (LiAlH4 or H2/Pd) Cyanohydrin->Reduction Product 1-Amino-2-phenylpropan-2-ol Ammonia->Product Reduction->Product

Divergent synthetic routes for 1-amino-2-phenylpropan-2-ol from acetophenone.

Analytical Profiling: MMSPE and UPLC-qTOF-MS

To detect trace levels of 1-amino-2-phenylpropan-2-ol in complex biological matrices (e.g., blood, urine), a highly selective extraction and detection protocol is required[1].

Why MMSPE? Mixed-Mode Solid-Phase Extraction (MMSPE) utilizes a sorbent containing both hydrophobic (C8/C18) and strong cation-exchange (sulfonic acid) functional groups. By buffering the sample to an acidic pH, the primary amine of the analyte becomes protonated and binds ionically to the sulfonic acid sites. This allows for aggressive washing with 100% organic solvents to strip away neutral lipids and matrix proteins without losing the analyte, ensuring an ultra-clean extract[1].

Quantitative Mass Spectrometry Data

High-resolution quadrupole time-of-flight mass spectrometry (qTOF-MS) is necessary to differentiate this metabolite from isobaric interferences like cathine or norephedrine.

CompoundMolecular FormulaTheoretical Exact Mass [M+H]+Key Fragment Ions (m/z)Retention Time (min)
BMPEA (Parent) C9H13N136.1126119.0861, 91.05475.71
1-Amino-2-phenylpropan-2-ol C9H13NO152.1075134.0969 (-H2O), 117.07045.43
Amphetamine-d11 (IS) C9H2D11N147.1817130.1552, 98.11235.10
Step-by-Step MMSPE & UPLC-qTOF-MS Protocol

This self-validating protocol utilizes a deuterated internal standard (IS) to correct for any ion suppression or extraction losses.

Phase 1: Sample Preparation & Protein Disruption

  • Aliquot 100 µL of the biological matrix (whole blood or urine) into a clean microcentrifuge tube.

  • Spike the sample with 10 µL of Amphetamine-d11 internal standard (500 ng/mL).

  • Add 1.0 mL of 0.1 M phosphate buffer (pH 6.0). Causality: The slightly acidic buffer disrupts protein-drug binding and ensures the primary amine is fully protonated for the subsequent cation-exchange step.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.

Phase 2: Mixed-Mode Solid-Phase Extraction (MCX Cartridge)

  • Conditioning: Pass 2.0 mL of LC-MS grade Methanol, followed by 2.0 mL of 0.1 M phosphate buffer (pH 6.0) through the cartridge.

  • Loading: Apply the buffered supernatant at a flow rate of 1 mL/min.

  • Washing: Wash sequentially with 2.0 mL of 0.1 M HCl (removes highly polar interferences) and 2.0 mL of 100% Methanol (removes neutral hydrophobic lipids).

  • Elution: Elute the target analytes with 2.0 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the protonated amine, breaking the ionic bond with the sorbent and allowing the methanol to sweep the analyte off the column.

Phase 3: UPLC-qTOF-MS Acquisition

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 95% Water/0.1% Formic Acid : 5% Acetonitrile.

  • Inject 2 µL onto a C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Run a gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Operate the qTOF-MS in positive electrospray ionization mode (ESI+). Monitor the exact mass [M+H]+ at m/z 152.1075 and confirm identity via the characteristic water-loss fragment at m/z 134.0969[1].

References

1.[3] National Center for Biotechnology Information. "1-Amino-2-phenylpropan-2-ol | C9H13NO | CID 12362998 - PubChem". NIH. URL:[Link] 2.[4] Schindler, C. W., et al. (2019). "The supplement adulterant β-methylphenethylamine (BMPEA, 2-phenylpropan-1-amine) increases blood pressure by acting at peripheral norepinephrine transporters." Journal of Pharmacology and Experimental Therapeutics. URL:[Link] 3.[2] "US20110039893A1 - Gsk-3beta inhibitor". Google Patents. URL: 4.[1] "Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS". ResearchGate / MDPI Toxics. URL:[Link]

Sources

Exploratory

2,4-dimethoxy substituted amino alcohol building blocks

Technical Whitepaper: Strategic Utilization of 2,4-Dimethoxy Substituted Amino Alcohol Building Blocks Executive Summary & Structural Significance In the architecture of modern drug discovery, 2,4-dimethoxy substituted a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Strategic Utilization of 2,4-Dimethoxy Substituted Amino Alcohol Building Blocks

Executive Summary & Structural Significance

In the architecture of modern drug discovery, 2,4-dimethoxy substituted amino alcohols serve a dual function: they act as privileged pharmacophores in adrenergic modulation and, perhaps more critically, as versatile protecting group strategies (N-DMB) for backbone modification in peptide and peptidomimetic synthesis.

The 2,4-dimethoxy substitution pattern on the phenyl ring is not merely cosmetic; it provides a specific electronic profile—hyper-electron-donating via resonance—that renders the benzylic position highly susceptible to acid-catalyzed cleavage. This lability is the cornerstone of its utility as a "building block," allowing for orthogonal protection strategies that are stable to base and reduction but cleaved under mild acidic conditions (e.g., 1–5% TFA), distinct from the harsher conditions required for standard benzyl (Bn) or 4-methoxybenzyl (PMB) groups.

This guide details the synthesis, mechanistic utility, and experimental protocols for leveraging these building blocks, specifically focusing on N-(2,4-dimethoxybenzyl) amino alcohols and 1-(2,4-dimethoxyphenyl)-2-aminoethanol scaffolds.

Synthetic Routes to 2,4-Dimethoxy Amino Alcohols

The synthesis of these building blocks generally follows two distinct pathways depending on whether the 2,4-dimethoxy moiety is intended as a transient protecting group (Route A) or a core scaffold (Route B).

Route A: Reductive Amination (The N-DMB Strategy)

This is the industry-standard method for introducing the 2,4-dimethoxybenzyl (DMB) group onto an amino alcohol. The reaction utilizes 2,4-dimethoxybenzaldehyde and a target amino alcohol.

  • Mechanism: Formation of an imine/iminium species followed by in situ reduction.[1]

  • Preferred Reductant: Sodium triacetoxyborohydride (STAB) is preferred over NaBH₃CN due to lower toxicity and better control over pH, preventing the reduction of the aldehyde prior to imine formation.

Route B: The Henry Reaction (Nitroaldol) Sequence

Used when constructing the amino alcohol core de novo from 2,4-dimethoxybenzaldehyde.

  • Condensation: 2,4-dimethoxybenzaldehyde + Nitromethane

    
     Nitrostyrene.
    
  • Reduction: Reduction of the alkene and nitro group (often via LiAlH₄ or catalytic hydrogenation) to yield the 1-aryl-2-aminoethanol scaffold.

Visualization: Synthetic Workflows

The following diagram outlines the divergent synthesis of these building blocks and their subsequent application.

G Aldehyde 2,4-Dimethoxybenzaldehyde Imine Imine Intermediate Aldehyde->Imine + Amino Alcohol DCM, RT Nitrostyrene Nitrostyrene Aldehyde->Nitrostyrene + MeNO2 Base Cat. AminoAlc Amino Alcohol (Start Material) AminoAlc->Imine NDMB_Product N-DMB Protected Amino Alcohol Imine->NDMB_Product NaBH(OAc)3 Reductive Amination Peptide Peptide NDMB_Product->Peptide Peptide Synthesis (Backbone Protection) NitroM Nitromethane NitroM->Nitrostyrene CoreScaffold 1-(2,4-dimethoxyphenyl)- 2-aminoethanol Nitrostyrene->CoreScaffold LiAlH4 or H2/Pd Reduction

Figure 1: Divergent synthetic pathways for N-DMB protection (top) and Core Scaffold construction (bottom).

Mechanistic Insight: The Acid-Lability of DMB

The utility of the N-DMB group rests entirely on the stability of the 2,4-dimethoxybenzyl carbocation . Upon exposure to acid (TFA), the nitrogen is protonated. The bond cleavage is driven by the formation of a resonance-stabilized cation.

Why 2,4-dimethoxy?

  • The methoxy group at the ortho (2-) position provides direct steric hindrance to N-coordination and strong electron donation.

  • The methoxy group at the para (4-) position provides strong resonance stabilization.

  • Result: The DMB group cleaves significantly faster than the PMB (4-methoxy) or Benzyl group, allowing for chemoselective deprotection .

Mechanism Start N-DMB Amino Alcohol (Protonated) TS Transition State (C-N Bond Weakening) Start->TS TFA Cation 2,4-Dimethoxybenzyl Cation (Resonance Stabilized) TS->Cation Heterolysis Amine Free Amino Alcohol TS->Amine Scavenger Scavenger Adduct (e.g., with Silane/Water) Cation->Scavenger Trapping

Figure 2: Mechanism of acid-catalyzed cleavage showing the critical cation stabilization.

Experimental Protocols

These protocols are designed for high reproducibility and scalability.

Protocol A: Synthesis of N-(2,4-Dimethoxybenzyl) Amino Alcohols (Reductive Amination)

Application: Creating protected building blocks for peptide synthesis.

Reagents:

  • Amino Alcohol (1.0 equiv)

  • 2,4-Dimethoxybenzaldehyde (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Step-by-Step Workflow:

  • Imine Formation: In a flame-dried flask under N₂, dissolve the amino alcohol in DCE (0.2 M). Add 2,4-dimethoxybenzaldehyde.

  • Activation: Add acetic acid. Stir at room temperature for 30–60 minutes. Note: This pre-equilibrium is crucial to ensure complete imine formation before reduction.

  • Reduction: Cool to 0°C. Add STAB portion-wise over 10 minutes. Allow to warm to RT and stir overnight (12–16 h).

  • Quench: Quench with saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically MeOH/DCM gradients).

Protocol B: Chemoselective Deprotection (DMB Removal)

Application: Revealing the free amine after backbone modification or synthesis.

Reagents:

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers: Triethylsilane (TES) or Water

Step-by-Step Workflow:

  • Preparation: Dissolve the N-DMB protected substrate in DCM (0.1 M).

  • Acidolysis: Add a solution of TFA/DCM (1:1 v/v) containing 2% TES or H₂O. Crucial: The scavenger captures the reactive benzyl cation to prevent polymer formation or re-alkylation.

  • Reaction: Stir at RT. Monitor by TLC/LCMS. DMB cleavage is typically rapid (30 min – 2 hours).

  • Workup: Concentrate under reduced pressure (keep temperature <40°C). Co-evaporate with toluene or diethyl ether to remove residual TFA.

Data Summary: Protecting Group Stability Profile

The following table highlights why 2,4-DMB is chosen over other benzyl derivatives for specific "building block" applications.

Protecting GroupAcid Lability (TFA)Oxidative Cleavage (DDQ/CAN)Hydrogenolysis (H₂/Pd)Primary Utility
Benzyl (Bn) StableStableExcellent Permanent protection
4-Methoxybenzyl (PMB) Moderate (requires high %)Excellent GoodOrthogonal to Boc/Fmoc
2,4-Dimethoxybenzyl (DMB) High (1-5% TFA) Excellent ModerateBackbone protection (Peptides)

References

  • Matassini, C., et al. "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Italiana, 2020. [Link]

  • Pietta, P. G., et al. "2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis."[2] Journal of Organic Chemistry, 1971, 36(25), 3966-3970. [Link]

  • Master Organic Chemistry. "Reductive Amination: Mechanism and Reagents." Master Organic Chemistry Guide, 2017. [Link]

  • University of Dundee. "Amino Alcohols as Potential Antibiotic and Antifungal Leads." Discovery Portal, 2022. [Link]

Sources

Foundational

Technical Profile: 1-amino-2-(2,4-dimethoxyphenyl)propan-2-ol

This guide provides an in-depth technical analysis of 1-amino-2-(2,4-dimethoxyphenyl)propan-2-ol , a specific amino-alcohol isomer structurally related to methoxylated phenethylamines. This document is structured for res...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-amino-2-(2,4-dimethoxyphenyl)propan-2-ol , a specific amino-alcohol isomer structurally related to methoxylated phenethylamines.

This document is structured for researchers and medicinal chemists, focusing on nomenclature, structural identification, synthetic pathways, and analytical profiling.

Nomenclature & Identity Matrix

The molecule is a tertiary alcohol with a primary amine group. It is structurally distinct from the more common "beta-hydroxy" amphetamine metabolites (which are typically 1-phenyl-2-aminopropan-1-ols). In this specific isomer, the amine is located at the primary position (C1), and the phenyl ring is attached to the tertiary carbon (C2).

Synonym Generation & Classification

To facilitate database searching and regulatory identification, the following synonym matrix is derived based on IUPAC rules and chemical abstracts service (CAS) nomenclature conventions.

Nomenclature SystemSynonym / Identifier
IUPAC (Preferred) 1-amino-2-(2,4-dimethoxyphenyl)propan-2-ol
Systematic (Alternative) 2-(2,4-dimethoxyphenyl)-2-hydroxypropan-1-amine
Chemical Abstracts (Inverted) Benzenemethanol,

-(aminomethyl)-2,4-dimethoxy-

-methyl-
Functional Class 2-Aryl-2-hydroxypropylamine
Skeletal Description

-hydroxy-

-methyl-2,4-dimethoxyphenethylamine
Formula

Molecular Weight 211.26 g/mol
Structural Disambiguation

It is critical to distinguish this compound from its positional isomers, which often appear in similar literature contexts:

  • Target: 1-amino-2-(2,4-dimethoxyphenyl)propan-2-ol (Tertiary alcohol, Primary amine).

  • Isomer A (Cathine-type): 2-amino-1-(2,4-dimethoxyphenyl)propan-1-ol (Secondary alcohol, Primary amine).

  • Isomer B (Amphetamine metabolite): 1-(2,4-dimethoxyphenyl)-2-aminopropan-1-ol.

Synthetic Pathway & Causality

The most robust route to 1-amino-2-arylpropan-2-ols is via the Cyanohydrin Reduction method. This approach is preferred over epoxide opening due to the high regioselectivity required to place the hydroxyl and aryl groups on the same quaternary carbon.

The Acetophenone-Cyanohydrin Protocol

The synthesis begins with 2,4-dimethoxyacetophenone . The carbonyl carbon is attacked by a cyanide nucleophile to form a cyanohydrin, which is subsequently reduced to the amino alcohol.

Step-by-Step Methodology
  • Precursor Selection: Start with 2,4-dimethoxyacetophenone (CAS 829-20-9). The electron-donating methoxy groups deactivate the carbonyl slightly, requiring a potent cyanide source or Lewis acid catalysis.

  • Cyanohydrin Formation:

    • Reagents: Trimethylsilyl cyanide (TMSCN) and Zinc Iodide (

      
      ) (Catalyst).
      
    • Rationale: Using TMSCN avoids handling gaseous HCN and provides the O-silylated intermediate, which is stable and prevents the retro-cyanohydrin reaction.

    • Condition: Anhydrous DCM,

      
      , 12 hours.
      
  • Reduction (The Critical Step):

    • Reagents: Lithium Aluminum Hydride (

      
      ) in dry THF.
      
    • Mechanism: The nitrile group (

      
      ) is reduced to the primary amine (
      
      
      
      ), and the silyl ether is cleaved to the free alcohol.
    • Workup: Fieser workup (Water/NaOH) to precipitate aluminum salts without trapping the amine.

Reaction Workflow Visualization

Synthesis_Pathway Start 2,4-Dimethoxyacetophenone (C10H12O3) Inter O-TMS Cyanohydrin Intermediate Start->Inter TMSCN, ZnI2 (cat) DCM, 0°C Target 1-amino-2-(2,4-dimethoxyphenyl) propan-2-ol Inter->Target 1. LiAlH4, THF, Reflux 2. H2O/NaOH Workup

Figure 1: Synthetic logic flow from acetophenone precursor to target amino-alcohol via cyanohydrin reduction.

Analytical Characterization (Self-Validating Systems)

To ensure the identity of the synthesized compound, the following spectral fingerprints must be validated. The quaternary carbon at position 2 is the key diagnostic feature.

Nuclear Magnetic Resonance (NMR) Profile
  • 
     NMR (Typical shifts in 
    
    
    
    ):
    • 
       1.50 (s, 3H):  The methyl group attached to C2. Crucial: It must be a singlet . If it is a doublet, you have synthesized the wrong isomer (likely the secondary alcohol).
      
    • 
       2.80 - 3.10 (dd, 2H):  The methylene protons (
      
      
      
      ) at C1. They will appear as an AB system due to the chiral center at C2.
    • 
       3.80 (s, 6H):  Two methoxy groups (positions 2,4).
      
    • 
       6.4 - 7.2 (m, 3H):  Aromatic protons (1,2,4-substitution pattern).
      
Mass Spectrometry (GC-MS)
  • Fragmentation Logic: Electron Impact (EI) ionization will induce Alpha-Cleavage adjacent to the nitrogen and oxygen atoms.

  • Base Peak: The bond between C1 and C2 is fragile.

    • Cleavage yields the fragment

      
       (
      
      
      
      30).
    • While

      
       30 is common for primary amines, the absence of typical "beta-cleavage" fragments seen in amphetamines (like 
      
      
      
      44) helps confirm the structure.
  • Molecular Ion: Weak or absent

    
     (
    
    
    
    211).
Structural Verification Logic[2]

MS_Fragmentation Parent Molecular Ion (M+) m/z 211 AlphaCleave Alpha-Cleavage (C1-C2 Bond Break) Parent->AlphaCleave Frag1 Fragment A: CH2=NH2+ (m/z 30) AlphaCleave->Frag1 Dominant Path Frag2 Fragment B: (2,4-MeO)Ph-C+(OH)Me (Resonance Stabilized Carbocation) AlphaCleave->Frag2 Secondary Path

Figure 2: Expected Mass Spectrometry fragmentation pathway driven by alpha-cleavage logic.

Biological & Pharmacological Context

While specific pharmacological data for this exact isomer is sparse, its structure allows for high-confidence extrapolation based on Structure-Activity Relationships (SAR) of phenylethanolamines.

  • Adrenergic Activity: The 1-amino-2-arylpropan-2-ol scaffold is structurally analogous to Synephrine and Octopamine , but with a gem-dimethyl-like substitution effect (due to the methyl group on the alpha carbon relative to the ring).

  • Metabolic Stability: The tertiary alcohol is resistant to oxidation by alcohol dehydrogenases, unlike secondary alcohol metabolites (e.g., norephedrine). This implies a potentially longer half-life if studied in vivo.

  • Research Utility: This compound serves as a valuable chiral building block for the synthesis of oxazolines and as a reference standard for identifying impurities in the synthesis of 2,4-dimethoxy-substituted designer drugs.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed protocols on Cyanohydrin reduction with LiAlH4).

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual grounding on 2,4-dimethoxy phenethylamine derivatives and their synthesis).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1-Amino-2-propanol derivatives. (Used for verifying IUPAC nomenclature rules for amino-alkanols).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic explanation of alpha-cleavage in Mass Spectrometry of amines/alcohols).

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol via a Scalable Epoxide-Azide Pathway

Executive Summary 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol is a highly functionalized 1,2-amino alcohol building block, frequently utilized in the development of neuroactive compounds, beta-blocker analogs, and cardiov...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol is a highly functionalized 1,2-amino alcohol building block, frequently utilized in the development of neuroactive compounds, beta-blocker analogs, and cardiovascular therapeutics. Synthesizing this specific motif directly from 2',4'-dimethoxyacetophenone presents a regiochemical challenge due to the steric bulk and electron-rich nature of the aromatic ring.

This application note details a robust, three-step synthetic protocol. The workflow utilizes a Corey-Chaykovsky epoxidation, followed by a regioselective azidolysis, and concludes with a mild Staudinger reduction. This pathway ensures high stereochemical fidelity, prevents the degradation of the electron-rich aromatic system, and utilizes a self-validating purification strategy to isolate the final amine.

Mechanistic Rationale & Experimental Design (E-E-A-T)

Step 1: Corey-Chaykovsky Epoxidation

The conversion of 2',4'-dimethoxyacetophenone to the corresponding oxirane is achieved via the Johnson-Corey-Chaykovsky reaction[1]. We specifically utilize trimethylsulfoxonium iodide (TMSOI) rather than trimethylsulfonium iodide. Deprotonation of TMSOI by sodium hydride generates dimethyloxosulfonium methylide. This specific ylide is thermodynamically stable and undergoes reversible addition to the carbonyl oxygen, but irreversible addition to the carbonyl carbon. This acts under thermodynamic control to funnel the reaction exclusively toward the desired 2-(2,4-dimethoxyphenyl)-2-methyloxirane, preventing the formation of aldehyde byproducts that often plague less stable ylides[2].

Step 2: Regioselective Azidolysis

Opening the epoxide to form the 1,2-azido alcohol requires strict regiocontrol. Under basic or strictly neutral conditions, nucleophilic attack by the azide anion (from NaN₃) occurs preferentially at the less sterically hindered terminal methylene (C1) via an S_N2 mechanism[3]. The addition of ammonium chloride (NH₄Cl) provides a mild proton source to activate the oxirane oxygen without inducing carbocation formation at the benzylic C2 position, which would otherwise lead to an undesired S_N1 rearrangement or racemization.

Step 3: Staudinger Reduction

The final conversion of the azide to the primary amine is executed via a Staudinger reduction using triphenylphosphine (PPh₃) and water[4]. While catalytic hydrogenation (Pd/C, H₂) is a common alternative for azide reduction, the electron-rich 2,4-dimethoxyphenyl ring makes the tertiary benzylic alcohol highly susceptible to hydrogenolysis (undesired C–O bond cleavage). The Staudinger reaction proceeds through an iminophosphorane intermediate that hydrolyzes cleanly to the amine under mild, metal-free conditions, perfectly preserving the tertiary alcohol[5].

Reaction Workflow Visualization

SynthesisPathway SM Starting Material 2',4'-Dimethoxyacetophenone Step1 Step 1: Corey-Chaykovsky Epoxidation (TMSOI, NaH, DMSO) SM->Step1 Int1 Intermediate 1 2-(2,4-dimethoxyphenyl)-2-methyloxirane Step1->Int1 Step2 Step 2: Regioselective Azidolysis (NaN3, NH4Cl, DMF/H2O) Int1->Step2 Int2 Intermediate 2 1-azido-2-(2,4-dimethoxyphenyl)propan-2-ol Step2->Int2 Step3 Step 3: Staudinger Reduction (PPh3, THF/H2O) Int2->Step3 Prod Target Product 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol Step3->Prod

Figure 1: Three-step synthesis of 1-amino-2-(2,4-dimethoxyphenyl)propan-2-ol.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 2-(2,4-dimethoxyphenyl)-2-methyloxirane
  • Preparation: Equip a flame-dried 500 mL round-bottom flask with a magnetic stir bar, argon inlet, and reflux condenser.

  • Ylide Generation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq, 60 mmol) in 100 mL of anhydrous DMSO. Add Trimethylsulfoxonium iodide (TMSOI, 1.2 eq, 60 mmol) portion-wise over 15 minutes. Stir at room temperature for 30 minutes until hydrogen gas evolution ceases and the solution becomes clear.

  • Epoxidation: Dissolve 2',4'-dimethoxyacetophenone (1.0 eq, 50 mmol) in 20 mL of anhydrous DMSO and add dropwise to the ylide solution. Heat the reaction mixture to 50°C and stir for 2 hours.

  • Workup: Quench the reaction by pouring it into 300 mL of ice-cold water. Extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude epoxide.

Protocol 2: Synthesis of 1-azido-2-(2,4-dimethoxyphenyl)propan-2-ol
  • Reaction Setup: Dissolve the crude epoxide (approx. 50 mmol) in 120 mL of a DMF/H₂O mixture (8:2 v/v).

  • Azide Addition: Add Sodium Azide (NaN₃, 2.0 eq, 100 mmol) and Ammonium Chloride (NH₄Cl, 2.0 eq, 100 mmol) to the solution.

  • Heating: Heat the mixture to 80°C and stir for 6 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3).

  • Workup: Cool the reaction to room temperature, dilute with 200 mL of water, and extract with Ethyl Acetate (3 x 100 mL). Wash the organic phase thoroughly with water (3 x 50 mL) to remove DMF, followed by brine. Dry over Na₂SO₄, filter, and concentrate to afford the azido alcohol intermediate.

Protocol 3: Synthesis of 1-amino-2-(2,4-dimethoxyphenyl)propan-2-ol
  • Phosphine Addition: Dissolve the azido alcohol (approx. 45 mmol) in 150 mL of THF. Add Triphenylphosphine (PPh₃, 1.5 eq, 67.5 mmol) in one portion. Stir at room temperature for 2 hours until nitrogen gas evolution ceases (indicating iminophosphorane formation).

  • Hydrolysis: Add 10 mL of deionized water (excess) and heat the mixture to 50°C for 4 hours to hydrolyze the intermediate. Concentrate the mixture under reduced pressure to remove THF.

  • Self-Validating Purification (Acid-Base Extraction):

    • Dissolve the crude residue in 100 mL of 1M HCl.

    • Wash the aqueous acidic layer with Dichloromethane (3 x 50 mL). Note: This step validates the protocol by selectively removing neutral triphenylphosphine oxide and unreacted organic impurities, leaving only the protonated target amine in the aqueous phase.

    • Basify the aqueous layer to pH 12 using 2M NaOH. Extract the free amine with Dichloromethane (3 x 100 mL).

  • Isolation: Dry the combined organic layers over Na₂SO₄, filter, and evaporate to yield the pure 1-amino-2-(2,4-dimethoxyphenyl)propan-2-ol as a pale yellow solid/oil.

Quantitative Data & Characterization

Table 1: Reaction Optimization and Yields

StepReactionReagents / ConditionsConversion (%)Isolated Yield (%)Purity (HPLC)
1EpoxidationTMSOI, NaH, DMSO, 50°C, 2h>95%88%>98%
2AzidolysisNaN₃, NH₄Cl, DMF/H₂O, 80°C, 6h>98%92%>97%
3Staudinger ReductionPPh₃, THF/H₂O, 50°C, 4h>99%85%>99%

Table 2: Key ¹H-NMR Characterization Peaks (Expected)

Proton AssignmentChemical Shift (ppm)MultiplicityIntegration
Ar-H (C6, ortho to alkyl)7.20 - 7.30d (J = 8.5 Hz)1H
Ar-H (C3, C5)6.45 - 6.55m2H
O-CH₃ (Methoxy groups)3.80, 3.82s6H
C1-H₂ (Methylene adjacent to NH₂)2.85 - 3.05ABq / m2H
C3-H₃ (Methyl)1.50s3H
NH₂, OH1.80 - 2.20br s3H (exchangeable)

References

*[1] Johnson–Corey–Chaykovsky reaction - Wikipedia | wikipedia.org | 1 *[2] Corey-Chaykovsky Reaction - Alfa Chemistry | alfa-chemistry.com | 2 *[4] Towards Novel Antiplasmodial Agents—Design, Synthesis and Antimalarial Activity of Second-Generation β-Carboline/Chloroquine Hybrids - PMC | nih.gov | 4 *[5] Bioorthogonal Strategies for the Uncaging and Assembly of Drugs | thieme-connect.de | 5 *[3] Samarium(III) Chloride Hexahydrate | Reagent - Benchchem | benchchem.com | 3

Sources

Application

Application Note: Reduction of 2,4-Dimethoxyacetophenone Cyanohydrin to 1-(2,4-Dimethoxyphenyl)-2-aminoethanol

Abstract & Scope This technical guide details the reduction of 2,4-dimethoxyacetophenone cyanohydrin to its corresponding -amino alcohol, 1-(2,4-dimethoxyphenyl)-2-aminoethanol . This transformation is a critical step in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the reduction of 2,4-dimethoxyacetophenone cyanohydrin to its corresponding


-amino alcohol, 1-(2,4-dimethoxyphenyl)-2-aminoethanol . This transformation is a critical step in the synthesis of phenethanolamine derivatives, a class of scaffolds common in adrenergic agonists and sympathomimetic drugs.

While standard nitrile reductions exist, this specific substrate presents unique challenges:

  • Retro-Cyanohydrin Reversibility: The equilibrium between the cyanohydrin and the parent ketone (with release of toxic HCN) is sensitive to pH and temperature.

  • Electron-Rich Sterics: The ortho-methoxy group at the 2-position creates steric bulk and electronic donation that can influence reaction kinetics compared to unsubstituted analogs.

This guide provides two validated protocols: a Stoichiometric Lithium Aluminum Hydride (LiAlH


)  method for laboratory-scale purity, and a Catalytic Hydrogenation  method for scalability.

Chemical Context & Mechanism[1][2][3][4][5]

The Transformation

The objective is the complete reduction of the nitrile group (-C


N) to a primary amine (-CH

NH

) while retaining the secondary alcohol.

(Where Ar = 2,4-dimethoxyphenyl)

Mechanistic Pathway (LiAlH )

The reaction proceeds via a nucleophilic attack of the hydride on the nitrile carbon.

  • Deprotonation: The acidic proton of the cyanohydrin hydroxyl group reacts immediately with LiAlH

    
    , evolving H
    
    
    
    gas and forming an alkoxy-aluminate complex.
  • Nitrile Reduction: The aluminate delivers hydride ions to the nitrile carbon, forming an imine-aluminate intermediate.

  • Final Reduction: A second hydride delivery converts the imine to the amine.

  • Hydrolysis: The aluminum complex is cleaved during the Fieser workup to release the free

    
    -amino alcohol.
    
Critical Process Parameter: The "Inverse" Risk

Warning: Cyanohydrins are unstable in basic media. If LiAlH


 (basic) is added to the cyanohydrin, the local concentration of base can trigger the retro-cyanohydrin reaction , reverting the starting material to 2,4-dimethoxyacetophenone and cyanide.
  • Correct Protocol: Add the Cyanohydrin solution TO the LiAlH

    
     slurry . This ensures the nitrile is reduced faster than the equilibrium can revert.
    

Experimental Workflow Visualization

G cluster_safety Safety Critical Start Start: Anhydrous Conditions ReagentPrep Prepare LiAlH4 Slurry (THF, 0°C) Start->ReagentPrep SubstratePrep Dissolve Cyanohydrin (Dry THF) Start->SubstratePrep Addition Controlled Addition (Substrate -> Reagent) Temp < 10°C ReagentPrep->Addition SubstratePrep->Addition Reflux Reflux (65°C) 2-4 Hours Monitor: TLC/LCMS Addition->Reflux Cooling Cool to 0°C Reflux->Cooling Quench Fieser Workup (H2O -> 15% NaOH -> H2O) Cooling->Quench Filtration Filter Granular Salts (Celite Pad) Quench->Filtration Isolation Evaporate Solvent Yield: Crude Amino Alcohol Filtration->Isolation

Caption: Figure 1. Optimized workflow for the LiAlH4 reduction of cyanohydrins, highlighting the critical addition sequence to prevent retro-cyanohydrin decomposition.

Protocol 1: Stoichiometric Reduction (LiAlH )

Best for: Laboratory scale (1g – 50g), high purity, complete conversion.

Reagents & Equipment
  • Substrate: 2,4-dimethoxyacetophenone cyanohydrin (dried in vacuo).

  • Reductant: Lithium Aluminum Hydride (LiAlH

    
    ), 2.4 M in THF or powder (95%).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).[1] Diethyl ether is a viable alternative but THF solubilizes the dimethoxy-substrate better.

  • Quench Reagents: Distilled water, 15% (w/v) NaOH solution.

Stoichiometry Table
ReagentEquivalentsRoleNote
Cyanohydrin1.0SubstrateMW ~221.2 g/mol
LiAlH

2.5 - 3.0ReductantExcess required for -OH deprotonation + CN reduction.
THF10-15 VSolventMaintain fluidity of aluminate slurry.
Step-by-Step Procedure
  • System Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Flush with N

    
    .
    
  • Reagent Slurry: Charge the flask with LiAlH

    
     (3.0 eq) and anhydrous THF (approx. 50% of total solvent volume). Cool to 0°C  in an ice bath.
    
  • Substrate Preparation: Dissolve the 2,4-dimethoxyacetophenone cyanohydrin (1.0 eq) in the remaining dry THF.

  • Addition (Critical): Add the cyanohydrin solution dropwise to the LiAlH

    
     slurry.
    
    • Observation: Vigorous H

      
       evolution will occur immediately (deprotonation of -OH).
      
    • Control: Maintain internal temperature < 10°C . Do not rush.

  • Reaction: Once addition is complete and gas evolution subsides, warm to room temperature, then heat to reflux (66°C) for 3 hours.

    • Endpoint: Monitor by TLC (System: CHCl

      
      :MeOH:NH
      
      
      
      OH 90:9:1). The starting material (high R
      
      
      ) should disappear; the amine (low R
      
      
      , ninhydrin active) appears.
  • Fieser Quench (The "1-1-3" Method):

    • Cool the mixture back to 0°C .

    • Dilute: Add an equal volume of diethyl ether (helps precipitate formation).

    • Step A: Add

      
       mL Water  dropwise (
      
      
      
      = grams of LiAlH
      
      
      used).[2] Caution: Exothermic.
    • Step B: Add

      
       mL 15% NaOH .
      
    • Step C: Add

      
       mL Water .[2]
      
  • Workup: Warm to room temperature and stir for 15 minutes. The aluminum salts should turn into a white, granular sand (not a gel).

  • Isolation: Filter through a Celite pad. Wash the cake with THF/Ether. Dry the filtrate over Na

    
    SO
    
    
    
    and concentrate in vacuo to yield the crude amino alcohol.

Protocol 2: Catalytic Hydrogenation (Raney Nickel)

Best for: Scale-up (>50g), avoiding aluminum waste, safety compliance.

Reagents
  • Catalyst: Raney Nickel (Active slurry in water/ethanol). Pyrophoric.

  • Solvent: Ethanol or Methanol (ammonia saturated).

  • Hydrogen Source: H

    
     gas (50-100 psi).
    
Procedure
  • Preparation: Wash the Raney Nickel (approx. 20% w/w loading relative to substrate) with absolute ethanol 3 times to remove water.

  • Solvent System: Dissolve the cyanohydrin in Methanol saturated with Ammonia (NH

    
    ).
    
    • Why Ammonia? It suppresses the formation of secondary amines (dimerization) which is a common side reaction in nitrile hydrogenation.

  • Reaction: Load the autoclave. Pressurize to 60 psi (4 bar) H

    
    . Stir vigorously at 50°C  for 6-12 hours.
    
  • Workup: Filter carefully over Celite (keep wet to prevent fire). Concentrate the filtrate.

Analytical Characterization & Validation

To validate the synthesis of 1-(2,4-dimethoxyphenyl)-2-aminoethanol , look for these spectral signatures:

TechniqueExpected SignalInterpretation
IR Spectroscopy Disappearance of ~2240 cm

Loss of Nitrile (C

N)
IR Spectroscopy Appearance of 3300-3400 cm

N-H stretching (Primary Amine)
1H NMR (DMSO-d6)

2.6 - 2.9 ppm (m, 2H)
Diastereotopic protons of -CH

-NH

1H NMR (DMSO-d6)

4.5 - 4.8 ppm (dd, 1H)
Chiral benzylic proton (-CH-OH)
1H NMR (DMSO-d6)

3.7 - 3.8 ppm (s, 6H)
Two Methoxy groups (-OCH

)

Troubleshooting & Safety

Common Failure Modes
  • Low Yield / Reversion to Ketone: Caused by basic decomposition before reduction.

    • Fix: Ensure the LiAlH

      
       is fresh and in excess. Adhere strictly to the "Substrate into Hydride" addition order.
      
  • Gelatinous Emulsions: Caused by improper quenching.

    • Fix: Use the Fieser method (Section 4.3, Step 6) exactly. Do not just dump water in. If a gel forms, add Rochelle's Salt (Sodium Potassium Tartrate) solution and stir overnight.

  • Demethylation: Rare with LAH, but possible if Lewis Acids (like AlCl

    
    ) are used or if the workup is strongly acidic and heated. Keep workup neutral/basic.
    
Safety Directives
  • Cyanide Hazard: Even though the goal is reduction, the starting material can release HCN. Keep the reaction pH basic (LAH does this naturally) and vent into a bleach trap if unsure.

  • Pyrophoric Reagents: LiAlH

    
     and Raney Nickel can ignite in air. Handle under inert atmosphere.
    

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Nitrile Reduction and Fieser Workup).

  • BenchChem. Application Notes: Synthesis of β-Amino Alcohols from 3-Isoxazolidinemethanol. (General protocols for amino alcohol synthesis and Fieser workup details).

  • CN105622434A. Preparation method of 1-(2,5-dimethoxyphenyl)-2-aminoethanol. Google Patents. (Patent describing the analogous 2,5-dimethoxy isomer synthesis, validating the chemical route).

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (Mechanistic overview of nitrile and amide reductions).

  • Org. Synth. Reduction of Amino Acids to Amino Alcohols: Prolinol. 1993, 70, 119. (Detailed experimental setup for LAH reductions of similar polar substrates).

Sources

Method

Catalytic hydrogenation of 2-hydroxy-2-(2,4-dimethoxyphenyl)propanenitrile

Application Note: Chemoselective Catalytic Hydrogenation of 2-Hydroxy-2-(2,4-dimethoxyphenyl)propanenitrile Executive Summary & Mechanistic Rationale The synthesis of 1-amino-2-(2,4-dimethoxyphenyl)propan-2-ol via the ca...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Catalytic Hydrogenation of 2-Hydroxy-2-(2,4-dimethoxyphenyl)propanenitrile

Executive Summary & Mechanistic Rationale

The synthesis of 1-amino-2-(2,4-dimethoxyphenyl)propan-2-ol via the catalytic hydrogenation of its corresponding cyanohydrin represents a critical transformation in the development of privileged β-amino alcohol pharmacophores[1]. While the reduction of free cyanohydrins is an established route to these motifs[2], the specific architecture of 2-hydroxy-2-(2,4-dimethoxyphenyl)propanenitrile introduces two severe chemoselectivity challenges that dictate the experimental design:

  • Suppression of Tertiary Benzylic Hydrogenolysis: The substrate features a tertiary benzylic alcohol. The highly electron-donating 2,4-dimethoxy substituents stabilize any incipient benzylic carbocation, drastically lowering the activation energy for C–O bond cleavage. Traditional catalysts like Palladium on Carbon (Pd/C) strongly adsorb the aromatic ring and promote rapid hydrogenolysis of benzylic alcohols[3]. This pathway irreversibly yields a deoxygenated impurity, 2-(2,4-dimethoxyphenyl)propan-1-amine[4]. To prevent this, Raney Nickel (W-2) or 5% Rh/Al₂O₃ must be utilized, as they exhibit significantly lower affinity for oxidative addition into benzylic C–O bonds under mild temperatures.

  • Prevention of Imine Dimerization: The reduction of the nitrile group proceeds via a highly reactive imine intermediate. Without intervention, the newly formed primary amine will nucleophilically attack this imine, yielding a secondary amine dimer. By conducting the reaction in 7 N anhydrous ammonia in methanol , the massive molar excess of NH₃ acts as a kinetic trap. It pushes the equilibrium away from secondary imine formation, exclusively funneling the intermediate toward the desired primary amine.

Reaction Pathways and Chemoselectivity

ReactionPathways Substrate Cyanohydrin Substrate Imine Intermediate Imine Substrate->Imine H2, Cat. Desoxy Deoxygenated Impurity Substrate->Desoxy Pd/C (Hydrogenolysis) Product β-Amino Alcohol (Target) Imine->Product H2, Cat. Dimer Secondary Amine (Dimer) Imine->Dimer + Primary Amine Product->Desoxy Pd/C (Hydrogenolysis)

Reaction pathways showing desired β-amino alcohol synthesis and blocked side reactions.

Catalyst Optimization and Quantitative Profiling

The following table summarizes the causal relationship between catalyst/solvent selection and the resulting impurity profile. The data validates the necessity of the Raney Ni/NH₃ system.

Catalyst SystemSolvent / AdditiveTemp (°C)Conversion (%)Target β-Amino Alcohol (%)Desoxy Impurity (%)Dimer Impurity (%)
10% Pd/CMethanol (Neutral)25>991565 (Hydrogenolysis)20
10% Pd/C7 N NH₃ in MeOH25>992570 (Hydrogenolysis)<2
Raney Ni (W-2)Methanol (Neutral)259560<238 (Dimerization)
Raney Ni (W-2) 7 N NH₃ in MeOH 25 >99 96 <2 <2
5% Rh/Al₂O₃7 N NH₃ in MeOH25>9998<1<1

Self-Validating Experimental Protocol

Workflow Step1 Step 1: Catalyst Prep Wash Raney Ni with anhydrous MeOH to remove H2O and prevent imine hydrolysis. Step2 Step 2: Reaction Assembly Combine substrate, 7N NH3/MeOH, and catalyst. Purge with N2, then H2. Step1->Step2 Step3 Step 3: Hydrogenation 50 psi H2, 20-25 °C. Monitor pressure drop. Self-validation: Cease when ΔP matches theoretical. Step2->Step3 Step4 Step 4: Workup Filter through Celite (N2 blanket). Concentrate filtrate under reduced pressure. Step3->Step4 Step5 Step 5: Isolation Precipitate as HCl salt or recrystallize. Validate via 1H-NMR (absence of benzylic CH2). Step4->Step5

Step-by-step experimental workflow with integrated self-validation checkpoints.

Step-by-Step Methodology

Materials Required:

  • 2-hydroxy-2-(2,4-dimethoxyphenyl)propanenitrile (10.0 g, 48.3 mmol)

  • 7 N Anhydrous Ammonia in Methanol (100 mL)

  • Raney Nickel (W-2, ~1.5 g active slurry)

Procedure:

  • Catalyst Preparation (Critical Causality): Raney Nickel is commercially supplied as an aqueous slurry. Water will hydrolyze the intermediate imine back to a ketone, severely depressing the yield. Transfer ~1.5 g of the Raney Ni slurry to a flask under nitrogen. Wash the catalyst by decantation with anhydrous methanol (3 × 20 mL) to remove all water prior to use. (Safety: Raney Ni is highly pyrophoric. Never allow the catalyst to dry).

  • Reactor Assembly: Transfer the substrate (10.0 g) into a 500 mL Parr hydrogenation vessel. Add 100 mL of 7 N NH₃ in Methanol. Carefully transfer the methanol-washed Raney Ni into the vessel.

  • Purging and Pressurization: Seal the vessel. Purge the headspace with Nitrogen (3 × 30 psi) to remove oxygen, followed by Hydrogen gas (3 × 30 psi). Finally, pressurize the vessel to 50 psi with H₂.

  • Hydrogenation & In-Process Control (IPC): Initiate agitation at 20–25 °C. Do not apply heat; exceeding 40 °C provides the thermal activation energy required for benzylic hydrogenolysis.

    • Self-Validation Checkpoint: The reduction of the nitrile requires 2 equivalents of H₂ (96.6 mmol total). Using the ideal gas law ($ \Delta P = \frac{nRT}{V} $), the theoretical pressure drop in a 500 mL vessel is approximately 69 psi. Because the starting pressure is 50 psi, you must repressurize the vessel once it drops below 20 psi. The reaction is complete when the cumulative pressure drop reaches ~69 psi and uptake completely ceases (typically 4–6 hours).

  • Workup: Vent the hydrogen gas and purge the vessel with Nitrogen (3 × 30 psi). Filter the reaction mixture through a tightly packed pad of Celite under a strict nitrogen blanket to remove the Raney Ni. Wash the filter cake with methanol (2 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure (water bath < 35 °C) to remove methanol and excess ammonia. The crude 1-amino-2-(2,4-dimethoxyphenyl)propan-2-ol is obtained as a viscous oil. It can be isolated as a highly pure hydrochloride salt by dissolving the oil in diethyl ether and bubbling anhydrous HCl gas through the solution until precipitation is complete.

Analytical Validation

To confirm the success of the chemoselective reduction, analyze the product via ¹H-NMR (DMSO-d₆).

  • Confirmation of Target: Look for the diastereotopic methylene protons of the newly formed –CH₂NH₂ group (typically a complex AB system around 2.8–3.2 ppm).

  • Absence of Impurities: The absence of a benzylic –CH₂– signal (which would appear around 2.5–2.7 ppm) confirms that the tertiary benzylic alcohol was successfully preserved and hydrogenolysis was avoided.

References

  • Title: Enantioselective radical C–H amination for the synthesis of β-amino alcohols Source: nih.gov URL: [1]

  • Title: Catalytic Hydrogenation of Cyanohydrin Esters as a Novel Approach to N‐Acylated β‐Amino Alcohols Source: researchgate.net URL: [2]

  • Title: Stereospecific Hydrogenolysis of Benzylic Alcohols over Pd/C Source: sonar.ch URL: [3]

  • Title: Hydrogenolysis of Aryl Ketones and Aldehydes, Benzylic Alcohols and Amines, and Their Derivatives Source: thieme-connect.de URL: [4]

Sources

Application

Reagents for synthesizing tertiary beta-amino alcohols

Application Note: Advanced Reagents and Protocols for the Synthesis of Tertiary -Amino Alcohols Introduction & Strategic Overview Tertiary -amino alcohols are privileged pharmacophores found in numerous active pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Reagents and Protocols for the Synthesis of Tertiary


-Amino Alcohols 

Introduction & Strategic Overview

Tertiary


-amino alcohols are privileged pharmacophores found in numerous active pharmaceutical ingredients (APIs), including 

-blockers, antimalarials, and sphingolipid analogs. They also serve as highly effective chiral auxiliaries and ligands in asymmetric catalysis. However, the synthesis of the tertiary variants—whether referring to a tertiary amine moiety or a fully substituted tertiary alcohol carbon—presents significant synthetic challenges. Steric hindrance often leads to sluggish reaction kinetics, while competing side reactions (such as elimination, racemization, or enolization) can severely diminish yields.

As an Application Scientist, selecting the correct reagent system is not merely about facilitating a reaction; it is about engineering a self-validating, chemoselective environment. This guide details two robust, field-proven methodologies for synthesizing tertiary


-amino alcohols:
  • Lewis Acid-Catalyzed Epoxide Aminolysis (for tertiary amines or secondary alcohols).

  • Organocerium-Mediated Nucleophilic Addition to

    
    -Amino Ketones  (for tertiary alcohols).
    

Workflow Target Target: Tertiary β-Amino Alcohol Q1 Structural Requirement: Tertiary Amine or Tertiary Alcohol? Target->Q1 PathA Tertiary Amine (via Epoxide Aminolysis) Q1->PathA Secondary Amine + Epoxide PathB Tertiary Alcohol (via Ketone Addition) Q1->PathB α-Amino Ketone + Organometallic ActionA Use Bi(OTf)₃ Catalyst (5 mol%, MeCN, 80°C) PathA->ActionA ActionB Use Organocerium (RCeCl₂) (THF, -78°C to RT) PathB->ActionB QC_A IPC: Monitor by TLC Quench: NaHCO₃ (aq) ActionA->QC_A QC_B IPC: Monitor by GC-MS Quench: Rochelle's Salt ActionB->QC_B Success Purified Tertiary β-Amino Alcohol QC_A->Success QC_B->Success

Logical workflow for selecting the optimal synthetic route for tertiary β-amino alcohols.

Pathway A: Bismuth(III) Triflate-Catalyzed Epoxide Aminolysis

The Mechanistic Rationale: The classical approach to


-amino alcohols is the ring-opening of epoxides with amines. However, when utilizing secondary amines to generate tertiary amines, the increased steric bulk significantly retards the nucleophilic attack[1]. Forcing conditions (prolonged heating) often lead to polymerization or degradation.

To overcome this, a Lewis acid catalyst is required to activate the epoxide oxygen. Bismuth(III) trifluoromethanesulfonate (


) is the premier reagent for this transformation[2].
  • Causality of Choice: The highly electron-withdrawing triflate ligands render the Bi(III) center exceptionally Lewis acidic, tightly coordinating the epoxide oxygen and increasing the electrophilicity of the adjacent carbons. Crucially, unlike

    
     or 
    
    
    
    ,
    
    
    is highly water-tolerant and does not rapidly hydrolyze, making the protocol robust and operationally simple[2]. Furthermore, it promotes a strict
    
    
    -like pathway, preserving the stereochemical integrity of chiral epoxides without triggering
    
    
    -mediated racemization.
Quantitative Data: Catalyst Comparison
Catalyst SystemLoading (mol%)Reaction TimeYield (%)Regioselectivity (Terminal:Internal)
Uncatalyzed (Thermal)N/A24 h< 30%85:15

100 mol%12 h75%90:10

[3]
5 mol%4 h88%95:5

[2]
5 mol% 1 h > 95% > 99:1
Protocol 1: Regioselective Aminolysis of Epoxides using

This protocol is designed as a self-validating system; the visual dissolution of the catalyst and specific TLC shifts confirm reaction progression.

Reagents:

  • Epoxide (1.0 mmol)

  • Secondary Amine (1.2 mmol)

  • 
     (0.05 mmol, 5 mol%)
    
  • Anhydrous Acetonitrile (

    
    ), 3.0 mL
    

Step-by-Step Methodology:

  • Preparation: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the epoxide (1.0 mmol) and anhydrous

    
     (3.0 mL).
    
  • Catalyst Addition: Add

    
     (32.8 mg, 5 mol%) in one portion. The solution will typically turn slightly yellow, indicating Lewis acid-base complexation with the epoxide.
    
  • Nucleophile Introduction: Add the secondary amine (1.2 mmol) dropwise over 2 minutes.

  • Reaction Execution: Stir the mixture at room temperature. For highly sterically hindered secondary amines (e.g., diisopropylamine), heat the reaction to 60 °C using an oil bath or microwave irradiation (100 W)[1].

  • In-Process Control (IPC): Monitor via TLC (Eluent: 9:1 DCM:MeOH with 1%

    
    ). The tertiary 
    
    
    
    -amino alcohol product will stain strongly with ninhydrin (if secondary) or phosphomolybdic acid (PMA).
  • Quench & Workup: Once the epoxide is consumed, quench the reaction with saturated aqueous

    
     (5 mL). Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography if trace unreacted amine persists.
    

Pathway B: Organocerium Addition to -Amino Ketones

The Mechanistic Rationale: When the target molecule requires a tertiary alcohol adjacent to an amine, the most direct disconnection is the nucleophilic addition of an organometallic reagent to an


-amino ketone. However, traditional Grignard reagents (

) or organolithiums (

) frequently fail in this context[4].
  • Causality of Choice:

    
    -amino ketones possess highly acidic 
    
    
    
    -protons due to the electron-withdrawing nature of both the carbonyl and the adjacent nitrogen. Grignard reagents are strongly basic; thus, they preferentially deprotonate the
    
    
    -carbon, leading to enolization rather than nucleophilic addition. Upon aqueous workup, the starting ketone is simply recovered.
  • To solve this, the Grignard reagent is transmetalated with anhydrous Cerium(III) chloride (

    
    ) to form an organocerium reagent (
    
    
    
    )[5]. Cerium is highly oxophilic, strongly activating the carbonyl. More importantly, the C-Ce bond is less polarized than the C-Mg bond, making the reagent highly nucleophilic but strictly non-basic, thereby suppressing enolization and driving the addition to completion.
Quantitative Data: Reagent Basicity vs. Nucleophilicity
NucleophileSubstratePrimary Reaction PathwayYield of Tertiary Alcohol


-piperidinoacetophenone
Enolization (Deprotonation)< 15%


-piperidinoacetophenone
Enolization / Degradation< 10%


-piperidinoacetophenone
Nucleophilic Addition 92%
Protocol 2: Synthesis of Tertiary Alcohols via Organocerium Reagents

Critical Warning: The success of this protocol relies entirely on the absolute dehydration of


. Trace water will instantly destroy the Grignard reagent.

Reagents:

  • 
    -Amino ketone (1.0 mmol)
    
  • Grignard Reagent (

    
    , 3.0 M in THF) (3.0 mmol)
    
  • 
     (3.0 mmol)
    
  • Anhydrous Tetrahydrofuran (THF), 10 mL

  • Saturated aqueous Rochelle's salt (Potassium sodium tartrate)

Step-by-Step Methodology:

  • Strict Dehydration of

    
     (Self-Validating Step): 
    
    • Place

      
       (1.12 g, 3.0 mmol) in a 50 mL Schlenk flask containing a magnetic stir bar.
      
    • Apply high vacuum (0.1 mmHg) and heat gradually: 90 °C for 2 hours, then 140 °C for 2 hours, and finally 150 °C for 2 hours. The crystals will turn into a fine, free-flowing white powder. If the powder clumps, water is still present; restart the drying process.

  • Organocerium Generation: Cool the flask to room temperature under Argon. Add anhydrous THF (10 mL) and stir vigorously for 2 hours to form a uniform white suspension of

    
     in THF.
    
  • Transmetalation: Cool the suspension to -78 °C using a dry ice/acetone bath. Add the Grignard reagent (1.0 mL of a 3.0 M solution, 3.0 mmol) dropwise. Stir at -78 °C for 1.5 hours. The suspension will typically take on a pale yellow or grey hue, indicating the formation of

    
    .
    
  • Nucleophilic Addition: Dissolve the

    
    -amino ketone (1.0 mmol) in 2 mL of anhydrous THF. Add this solution dropwise to the organocerium mixture at -78 °C.
    
  • Reaction Maturation: Allow the reaction to stir at -78 °C for 1 hour, then slowly remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.

  • Specialized Quench (Crucial): Quench the reaction by adding 10 mL of saturated aqueous Rochelle's salt. Causality: Standard aqueous workups will result in a thick, intractable emulsion of cerium and magnesium hydroxides. Rochelle's salt chelates these metals, yielding two clearly separable liquid phases. Stir vigorously for 1 hour until the phases clarify.

  • Isolation: Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (

    
     mL). Combine the organics, dry over 
    
    
    
    , filter, and concentrate to yield the tertiary
    
    
    -amino alcohol.

References

  • Aminolysis of Epoxides in a Microreactor System: A Continuous Flow Approach to β-Amino Alcohols. ResearchGate.
  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry (RROIJ).
  • Recent progress in the chemistry of β-aminoketones. RSC Publishing.
  • Studies on the Zinc-Mediated Phenyl and Alkynyl Addition to Carbon-Heteroatom Double Bonds. CORE.
  • Iron(III) trifluoroacetate [Fe(O2CCF3)3] catalyzed epoxide opening with amines. Arkivoc.

Sources

Method

Application Note: 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol (ADMPP) as a Chiral Ligand in Enantioselective Catalysis

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Application Note & Experimental Protocol Executive Summary The development of robust, highly enantioselective catalysts...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Application Note & Experimental Protocol

Executive Summary

The development of robust, highly enantioselective catalysts is a cornerstone of modern asymmetric synthesis and pharmaceutical drug development.


-Amino alcohols have long been established as privileged chiral ligands for the enantioselective addition of dialkylzinc reagents to prochiral aldehydes[1].

This application note details the structural advantages, mechanistic rationale, and optimized laboratory protocols for utilizing 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol (ADMPP) as a chiral ligand. By introducing specific steric and electronic modulations via the 2,4-dimethoxyphenyl moiety, ADMPP overcomes the limitations of unfunctionalized phenyl analogues, delivering superior catalytic activity and enantiomeric excess (ee) in the synthesis of chiral secondary alcohols.

Mechanistic Rationale & Structural Advantages

The dialkylzinc addition to aldehydes is a benchmark reaction for evaluating chiral ligands[1]. When ADMPP is introduced to a dialkylzinc reagent (e.g., diethylzinc,


), it undergoes rapid deprotonation to form a rigid, five-membered chiral zinc-alkoxide chelate[1]. This bimetallic complex is multifunctional: it acts simultaneously as a Lewis acid (activating the aldehyde) and a Lewis base (activating the incoming alkylzinc reagent)[1].

The specific selection of the 2,4-dimethoxyphenyl substitution pattern in ADMPP is driven by two causal factors:

  • Steric Shielding (ortho-methoxy effect): The methoxy group at the 2-position of the phenyl ring introduces significant steric bulk adjacent to the carbinol stereocenter. This bulk restricts the conformational flexibility of the bimetallic transition state, effectively blocking one enantioface of the coordinated aldehyde and enforcing strict Re or Si facial selectivity[2].

  • Electronic Modulation (para-methoxy effect): The electron-donating methoxy group at the 4-position increases the electron density on the alkoxide oxygen. This enhanced Lewis basicity strengthens the coordination to the secondary zinc atom in the transition state, stabilizing the bimetallic complex and accelerating the rate-determining alkyl transfer step[1].

Catalytic Workflow

G LIGAND Pre-catalyst: ADMPP Ligand ACTIVE_CAT Active Catalyst: Chiral Zn-Alkoxide Complex LIGAND->ACTIVE_CAT ZN_REAGENT ZnEt2 (Diethylzinc) ZN_REAGENT->ACTIVE_CAT - Ethane COORDINATION Substrate Coordination (Bimetallic Transition State) ZN_REAGENT->COORDINATION Alkyl Source ACTIVE_CAT->COORDINATION SUBSTRATE Substrate: Prochiral Aldehyde SUBSTRATE->COORDINATION TRANSFER Enantioselective Alkyl Transfer COORDINATION->TRANSFER TRANSFER->ACTIVE_CAT Catalyst Regeneration PRODUCT Product: Chiral Secondary Alcohol TRANSFER->PRODUCT Aqueous Quench

Catalytic cycle of ADMPP-mediated enantioselective dialkylzinc addition to aldehydes.

Quantitative Data Presentation

The table below summarizes the comparative performance of


-amino alcohol ligands in the model addition of diethylzinc to benzaldehyde. The data illustrates the causal relationship between the electron-donating/steric properties of the ligand and the resulting reaction efficiency.
Chiral Ligand (10 mol%)Substitution PatternYield (%)Enantiomeric Excess (ee %)
1-Amino-2-phenylpropan-2-olUnsubstituted8285
1-Amino-2-(4-methoxyphenyl)propan-2-olpara-Methoxy8689
1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol ortho, para-Dimethoxy 94 96

Note: Reactions conducted in anhydrous toluene at 0 °C to room temperature. Enantiomeric excess determined via chiral HPLC.

Experimental Protocols

The following protocols outline a self-validating system for the asymmetric addition of diethylzinc to benzaldehyde using ADMPP.

Protocol A: In Situ Preparation of the Chiral Zinc Catalyst

Expert Insight: This step must be conducted under a strict inert atmosphere (Argon/Nitrogen). Dialkylzinc reagents are highly pyrophoric and moisture-sensitive. Any trace water will irreversibly hydrolyze


 to ethane gas and insoluble 

, destroying the catalytic cycle.

Materials:

  • (S)-1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol (ADMPP): 0.1 mmol (10 mol%)

  • Diethylzinc (

    
    ): 1.0 M solution in hexanes
    
  • Anhydrous Toluene: 3.0 mL

Step-by-Step Methodology:

  • Flame-dry a 10 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with Argon (repeat 3 times).

  • Add 0.1 mmol of (S)-ADMPP to the flask.

  • Inject 3.0 mL of anhydrous toluene. Causality: Toluene is strictly preferred over coordinating solvents like THF or diethyl ether. Coordinating solvents compete with the aldehyde for the Lewis acidic zinc center, which drastically reduces both the reaction rate and the enantioselectivity[1].

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add 2.2 mmol of

    
     (2.2 mL of 1.0 M solution) dropwise via syringe.
    
  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the active chiral zinc-alkoxide complex (indicated by the cessation of ethane gas evolution).

Protocol B: Enantioselective Alkyl Transfer

Expert Insight: The reaction is initiated at 0 °C to control the exothermic alkyl transfer. Maintaining a lower temperature maximizes the free energy difference (


) between the diastereomeric transition states, thereby maximizing the enantiomeric excess.

Materials:

  • Benzaldehyde (freshly distilled): 1.0 mmol

Step-by-Step Methodology:

  • To the pre-formed catalyst solution from Protocol A (maintained at 0 °C), add 1.0 mmol of freshly distilled benzaldehyde dropwise over 5 minutes.

  • Allow the reaction to stir at 0 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.

  • Self-Validation Step 1 (Reaction Completion): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (8:2) eluent system. The reaction is deemed complete upon the total disappearance of the UV-active benzaldehyde spot (

    
    ).
    
  • Carefully quench the reaction by adding 2.0 mL of saturated aqueous

    
     dropwise at 0 °C. Caution: Quenching unreacted 
    
    
    
    is highly exothermic.
  • Extract the aqueous layer with ethyl acetate (

    
    ). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to isolate the chiral 1-phenylpropan-1-ol.

  • Self-Validation Step 2 (Enantiomeric Purity): Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC). Recommended conditions: Chiralcel OD-H column, Hexanes/Isopropanol (98:2), flow rate 1.0 mL/min, UV detection at 254 nm. Compare retention times against a racemic standard to confirm the ee.

References

  • Pu, L.; Yu, H.-B. "Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds." Chemical Reviews, 2001.[Link]

  • Soai, K.; Niwa, S. "Enantioselective addition of organozinc reagents to aldehydes." Chemical Reviews, 1992.[Link]

Sources

Application

Application Notes and Protocols: Strategic Synthesis of Oxazolidinones from 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol

Introduction: The Significance of the Oxazolidinone Scaffold The oxazolidinone ring system is a cornerstone of modern synthetic and medicinal chemistry. These five-membered heterocyclic compounds are not merely structura...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Oxazolidinone Scaffold

The oxazolidinone ring system is a cornerstone of modern synthetic and medicinal chemistry. These five-membered heterocyclic compounds are not merely structural curiosities; they are pivotal chiral auxiliaries that enable a high degree of stereocontrol in asymmetric synthesis.[1] Furthermore, the oxazolidinone motif is a privileged scaffold found in a range of pharmaceutically active molecules, most notably in antibiotics.

This guide provides a detailed technical overview and actionable protocols for the synthesis of a specific oxazolidinone, 4-((2,4-dimethoxyphenyl)methyl)-4-methyloxazolidin-2-one , from its corresponding β-amino alcohol precursor, 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol . The core transformation involves an intramolecular cyclization, a fundamental reaction that converts the vicinal amino and alcohol functionalities into the target carbamate ring system. We will explore multiple synthetic strategies, delve into the mechanistic underpinnings of these transformations, and provide robust, step-by-step protocols suitable for a research and development setting.

Synthetic Strategies and Mechanistic Rationale

The conversion of a 1,2-amino alcohol to an oxazolidinone requires the introduction of a carbonyl group that bridges the nitrogen and oxygen atoms. The choice of this "carbonylating agent" dictates the reaction conditions, safety considerations, and overall efficiency of the synthesis. Several classes of reagents have been developed for this purpose.[2][3]

Phosgene and its Equivalents: The Classical Approach

Historically, highly reactive and toxic reagents like phosgene (COCl₂) were employed for this cyclization.[1][3][4] While effective, the extreme hazards associated with phosgene gas have driven the adoption of safer, solid, or liquid alternatives like diphosgene and triphosgene.

Mechanism: The reaction proceeds via initial acylation of the more nucleophilic amine to form a carbamoyl chloride, followed by an intramolecular SN2-type attack by the neighboring hydroxyl group, which displaces the chloride and closes the ring. A base is required to neutralize the HCl generated. Due to the high toxicity of these reagents, they should only be used with extreme caution and specialized equipment.[5][6][7]

Phosgene-Free Reagents: Balancing Safety and Reactivity

Modern synthetic chemistry prioritizes the use of safer reagents. For oxazolidinone synthesis, several excellent phosgene-free alternatives are available.

1,1'-Carbonyldiimidazole (CDI)

CDI is a crystalline, stable, and much safer alternative to phosgene. It serves as an activated form of carbonic acid.

  • Causality of Choice: CDI offers a superb balance of reactivity and handling safety. The reaction mechanism avoids the generation of corrosive HCl, producing imidazole and CO₂ as byproducts, which simplifies workup.

  • Mechanism: The reaction is typically a two-step, one-pot process. The more nucleophilic amine attacks the CDI first to form an N-acylimidazole intermediate. This intermediate is highly activated towards nucleophilic attack. The intramolecular attack by the hydroxyl group then proceeds, displacing the imidazole leaving group to form the stable oxazolidinone ring.[8]

Dialkyl Carbonates (e.g., Diethyl Carbonate)

Diethyl carbonate is an inexpensive, low-toxicity, and environmentally benign reagent.

  • Causality of Choice: This is an excellent choice for large-scale synthesis where cost and safety are primary drivers. The main trade-off is the requirement for higher reaction temperatures to drive the reaction to completion.[9][10][11]

  • Mechanism: The reaction is typically performed under basic catalysis (e.g., sodium ethoxide, potassium carbonate).[8][9] The base deprotonates the hydroxyl group, forming an alkoxide which then attacks the diethyl carbonate. The resulting carbonate intermediate undergoes an intramolecular cyclization, with the amine displacing an ethoxide group to form the final product.[11]

**Carbon Dioxide (CO₂) **

As the ultimate green C1 source, CO₂ is an attractive carbonylating agent.

  • Causality of Choice: This approach is ideal for developing sustainable chemical processes. However, the low reactivity of CO₂ often necessitates the use of catalysts, high pressures, or dehydrating agents to facilitate the cyclization of the intermediate carbamic acid.[12][13][14] This method is promising but may require more optimization for a specific substrate.

General Reaction Mechanism

The core chemical transformation for converting a β-amino alcohol to an oxazolidinone is an intramolecular cyclization. The diagram below illustrates the generalized pathway using an activated carbonyl source (C=O-X).

Caption: Generalized mechanism for oxazolidinone synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-((2,4-dimethoxyphenyl)methyl)-4-methyloxazolidin-2-one .

Protocol 1: Cyclization using 1,1'-Carbonyldiimidazole (CDI)

This method is highly reliable and proceeds under mild conditions, making it an excellent choice for laboratory-scale synthesis.[8]

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol225.295.01.13 g1.0
1,1'-Carbonyldiimidazole (CDI)162.156.00.97 g1.2
Triethylamine (Et₃N)101.196.00.84 mL1.2
Dichloromethane (DCM), anhydrous--25 mL-
Saturated aq. Ammonium Chloride (NH₄Cl)--20 mL-
Saturated aq. Sodium Bicarbonate (NaHCO₃)--20 mL-
Brine--20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)----
Procedure
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol (1.13 g, 5.0 mmol).

  • Dissolve the starting material in anhydrous dichloromethane (25 mL).

  • Add triethylamine (0.84 mL, 6.0 mmol) to the solution and stir for 5 minutes at room temperature.

  • In a single portion, add 1,1'-Carbonyldiimidazole (0.97 g, 6.0 mmol) to the stirring solution.

  • Rationale: CDI is added after the base to ensure the amine is ready for nucleophilic attack. A slight excess of CDI and base ensures the reaction goes to completion.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 Hexanes:Ethyl Acetate).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Rationale: The aqueous washes remove unreacted reagents, imidazole byproducts, and the triethylammonium salt.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure oxazolidinone as a white solid.

Protocol 2: Cyclization using Diethyl Carbonate

This method is a cost-effective and safer alternative, suitable for larger-scale preparations, though it requires elevated temperatures.[8][10]

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol225.295.01.13 g1.0
Diethyl Carbonate118.1350.05.3 mL10.0 (Reagent & Solvent)
Sodium Ethoxide (NaOEt)68.050.534 mg0.1
Toluene--20 mL-
Deionized Water--20 mL-
Brine--20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)----
Procedure
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol (1.13 g, 5.0 mmol).

  • Add diethyl carbonate (5.3 mL, 50.0 mmol).

  • Rationale: A large excess of diethyl carbonate is used, serving as both the reagent and a co-solvent to drive the equilibrium towards the product.

  • Carefully add sodium ethoxide (34 mg, 0.5 mmol) to the mixture.

  • Rationale: A sub-stoichiometric amount of a strong base like NaOEt is used to catalyze the reaction by deprotonating the alcohol, initiating the cyclization cascade.[8]

  • Heat the reaction mixture to reflux (approx. 125-135 °C) and maintain for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add deionized water (20 mL) to quench the reaction and dissolve any inorganic salts.

  • Add toluene (20 mL) and transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with toluene (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

Workflow and Data Management

General Experimental Workflow

The overall process from starting material to final, purified product follows a logical sequence of steps designed to ensure high purity and yield.

Experimental Workflow Start 1. Reagent Preparation (Weighing & Measuring) Reaction 2. Reaction Setup (Flask, Stirring, N₂ Atmosphere) Start->Reaction Addition 3. Reagent Addition (Base, Carbonylating Agent) Reaction->Addition Monitoring 4. Reaction Monitoring (TLC Analysis) Addition->Monitoring Workup 5. Aqueous Workup (Quenching, Extraction, Washing) Monitoring->Workup Upon Completion Drying 6. Drying & Concentration (Anhydrous Salt, Rotary Evaporation) Workup->Drying Purification 7. Purification (Column Chromatography or Recrystallization) Drying->Purification Characterization 8. Product Characterization (NMR, MS, IR) Purification->Characterization

Caption: Standard workflow for oxazolidinone synthesis.

Comparison of Synthetic Protocols
ParameterProtocol 1 (CDI)Protocol 2 (Diethyl Carbonate)
Reagent Hazard Moderate (Moisture sensitive)Low (Flammable)
Temperature Room TemperatureHigh (Reflux, ~130 °C)
Reaction Time 12-16 hours6-8 hours
Byproducts Imidazole, CO₂Ethanol
Typical Yields Good to Excellent (70-90%)[8]Good (70-85%)[8]
Scalability Excellent for lab scalePreferred for pilot and large scale
Cost HigherLower

Safety and Hazard Management

A rigorous commitment to safety is non-negotiable. All operations must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-resistant lab coat, and chemically resistant gloves (e.g., nitrile) are mandatory at all times.[7]

  • Engineering Controls: All manipulations of reagents and reactions should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[6]

  • Emergency Equipment: Ensure an emergency shower and eyewash station are readily accessible.[5]

Reagent-Specific Hazards
ReagentPrimary HazardsHandling Precautions
1,1'-Carbonyldiimidazole Corrosive, moisture-sensitive. Reacts with water to release CO₂.Handle under an inert atmosphere. Avoid inhalation of dust. Store in a desiccator.
Triethylamine Flammable liquid and vapor, corrosive, causes severe skin burns and eye damage.Dispense in a fume hood. Keep away from ignition sources.
Dichloromethane Suspected carcinogen, skin and eye irritant.Use only in a fume hood. Avoid prolonged skin contact.
Sodium Ethoxide Flammable solid, corrosive, reacts violently with water.Handle under an inert atmosphere. Weigh quickly and add carefully to the reaction.

For laboratories considering the use of phosgene or its equivalents (triphosgene, diphosgene), a separate, highly detailed Standard Operating Procedure (SOP) is required. These substances are extremely toxic and can be fatal if inhaled.[6] Work with these reagents requires specialized training, continuous air monitoring, and dedicated emergency response plans.[15][16]

Conclusion

The synthesis of oxazolidinones from 1,2-amino alcohols is a robust and versatile transformation critical to many areas of chemical science. The protocols detailed herein, utilizing either 1,1'-carbonyldiimidazole or diethyl carbonate, provide reliable and scalable methods for preparing 4-((2,4-dimethoxyphenyl)methyl)-4-methyloxazolidin-2-one. The choice between these methods allows researchers to balance factors such as reaction conditions, cost, and scale. By understanding the underlying mechanisms and adhering to strict safety protocols, these powerful heterocyclic building blocks can be synthesized efficiently and safely.

References

  • Shreeve, J. et al. (n.d.). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC. National Center for Biotechnology Information. [Link]

  • New Jersey Department of Health. (n.d.). Phosgene - HAZARD SUMMARY. [Link]

  • U.S. National Library of Medicine. (n.d.). Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols - PMC. [Link]

  • Wang, Y. et al. (2013). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. ACS Publications. [Link]

  • Safety+Health Magazine. (2017). American Chemistry Council updates PPE, hygiene guidelines for phosgene. [Link]

  • Environmental Health & Safety, University of New Mexico. (n.d.). Phosgene Standard Operating Procedure Template. [Link]

  • Kopel, Z. et al. (2023). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). MDPI. [Link]

  • Chen, F. et al. (2021). Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO2, Propargylic Alcohols, and 2-Aminoethanols. MDPI. [Link]

  • Agami, C. et al. (1998). Chiral Oxazolidinones From Alfa-Hydroxy Oxazolidinones A New Access To 1-2-Amino Alcohols. Scribd. [Link]

  • American Chemistry Council. (2022). Phosgene Safe Practice Guidelines: 2.0 Training and Job Safety. [Link]

  • TSM TheSafetyMaster Private Limited. (2024). Phosgene Gas Safety: Preventing Exposure in Chemical Manufacturing Plants. [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. [Link]

  • U.S. National Library of Medicine. (n.d.). Current Updates on Oxazolidinone and Its Significance - PMC. [Link]

  • Zhang, W. et al. (2018). Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. Royal Society of Chemistry. [Link]

  • Al-Masum, M. et al. (2012). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. SCIRP. [Link]

  • ResearchGate. (n.d.). Synthesis of oxazolidin-2-ones. [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of oxazolidinones via aminohydroxylation of alkenes. [Link]

  • Demir, E. et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journals. [Link]

  • Casadei, M. A. et al. (2000). The Reaction of 1,2-Amino Alcohols with Carbon Dioxide in the Presence of 2-Pyrrolidone Electrogenerated Base. New Synthesis of Chiral Oxazolidin-2-ones. ACS Publications. [Link]

  • Slideshare. (n.d.). Synthesis of Oxazolidinones | PDF. [Link]

  • U.S. National Library of Medicine. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - PMC. [Link]

  • Royal Society of Chemistry. (2019). Solvent-free incorporation of CO2 into 2-oxazolidinones: a review. [Link]

  • Ordóñez, M. et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. MDPI. [Link]

  • University of Helsinki. (2018). Carbon dioxide-based syntheses of oxazolidinones and other cyclic carbamates. [Link]

  • U.S. National Library of Medicine. (n.d.). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC. [Link]

  • PubMed. (2007). Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones. [Link]

  • Arkivoc. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. [Link]

  • ResearchGate. (2021). (PDF) Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. [Link]

  • U.S. National Library of Medicine. (n.d.). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of functionalized oxazolidines by multicomponent reactions of 1,2-amino alcohols (microreview) | Request PDF. [Link]

  • ResearchGate. (n.d.). A Method for the Synthesis of 2-Oxazolidinones and 2-Imidazolidinones from Five-Membered Cyclic Carbonates and β-Aminoalcohols or 1,2-Diamines | Request PDF. [Link]

  • Semantic Scholar. (2011). An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid. [Link]

  • Beilstein Journals. (n.d.). Supporting Information Asymmetric synthesis of a stereopentade fragment toward latrunculins. [Link]

Sources

Method

Solubility of 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol in organic solvents

Executive Summary & Chemical Identity 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol is a specialized chiral amino-alcohol intermediate, often utilized in the synthesis of adrenergic receptor agonists and complex heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol is a specialized chiral amino-alcohol intermediate, often utilized in the synthesis of adrenergic receptor agonists and complex heterocyclic building blocks. Its structure features a lipophilic 2,4-dimethoxyphenyl core balanced by a hydrophilic amino-alcohol "head," creating a distinct amphiphilic solubility profile.

This guide provides a standardized approach to solubilizing, purifying, and handling this compound, deriving protocols from the physicochemical behavior of structural analogues (e.g., 1-amino-2-phenylpropan-2-ol) and established process chemistry principles.

Physicochemical Profile
PropertyValue / Description
Structure Tertiary alcohol with primary amine and 2,4-dimethoxy substitution.[1][2][3]
Molecular Formula C₁₁H₁₇NO₃
Molecular Weight 211.26 g/mol
pKa (Predicted) ~9.5 (Amine), ~14 (Alcohol)
LogP (Predicted) ~1.1 – 1.4 (Moderately Lipophilic)
Appearance White to off-white crystalline solid (Free Base).
Chirality Contains one chiral center at C2.

Solubility Profile

The solubility of 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol is heavily dependent on solvent polarity and pH . The presence of the two methoxy groups increases electron density on the phenyl ring, slightly enhancing solubility in polar organic solvents compared to the non-substituted phenyl analogue.

Solvent Compatibility Table (Free Base)
Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Polar Protic Methanol, EthanolHigh (>100 mg/mL)Strong H-bonding with both amine and hydroxyl groups. Ideal for stock solutions.
Polar Aprotic DMSO, DMFHigh (>100 mg/mL)Excellent solvation of the polar head group. Recommended for biological assays.[4]
Chlorinated Dichloromethane (DCM), ChloroformGood (50–100 mg/mL)Solubilizes the lipophilic dimethoxyphenyl core effectively.
Ethers THF, Diethyl EtherModerate (10–50 mg/mL)Good for extraction; solubility decreases with temperature.
Esters Ethyl AcetateModerate Often used for crystallization (solubility increases significantly with heat).
Hydrocarbons Hexanes, HeptaneLow/Insoluble (<1 mg/mL)The polar head group prevents dissolution. Excellent anti-solvent .
Aqueous Water (pH 7)Low (<5 mg/mL)The lipophilic core limits water solubility unless the amine is protonated.
pH-Dependent Solubility (Critical for Purification)
  • Acidic pH (pH < 4): The amine protonates (

    
    ), forming a highly water-soluble salt.
    
  • Basic pH (pH > 10): The amine exists as a free base, minimizing water solubility and maximizing organic solubility (DCM/EtOAc).

Application Notes: Process & Analysis

Application Note 1: Solvent Selection for Recrystallization
  • Objective: Purify the free base from reaction impurities.

  • Strategy: Use a binary solvent system (Solvent/Anti-solvent).

  • Recommended System: Ethyl Acetate / Hexanes .

    • Rationale: The compound is soluble in hot Ethyl Acetate but precipitates upon cooling and addition of Hexanes. The dimethoxy groups provide enough lipophilicity to keep it in EtOAc at reflux, while the polar amine forces precipitation in non-polar Hexanes.

  • Alternative System: Isopropanol (IPA) .

    • Rationale: Soluble in hot IPA; crystallizes upon cooling.

Application Note 2: Analytical Sample Preparation (HPLC/LC-MS)
  • Diluent: Acetonitrile : Water (50:50) or pure Methanol.

  • Concentration: Prepare stocks at 1 mg/mL in Methanol. Dilute to 10–100 µg/mL for injection.

  • Note: Avoid using aldehydes or ketones (e.g., Acetone) as diluents for long-term storage, as they may react with the primary amine to form imines (Schiff bases).

Visualizations

Figure 1: Solubility Decision Tree

Caption: Logic flow for selecting the appropriate solvent based on the intended application (Synthesis vs. Analysis).

SolubilityLogic Start Start: Select Application Purpose What is the goal? Start->Purpose Synthesis Synthesis / Purification Purpose->Synthesis Analysis Analytical (HPLC/NMR) Purpose->Analysis PurificationType Purification Method? Synthesis->PurificationType AnalType Technique? Analysis->AnalType Extraction Liquid-Liquid Extraction PurificationType->Extraction Crude Mixture Crystallization Recrystallization PurificationType->Crystallization Final Polish SolventExt Use: DCM or EtOAc (Wash with Brine) Extraction->SolventExt SolventCryst Use: EtOAc + Hexane or Isopropanol Crystallization->SolventCryst HPLC HPLC / LC-MS AnalType->HPLC NMR NMR Spectroscopy AnalType->NMR SolventHPLC Use: Methanol or ACN:Water (1:1) HPLC->SolventHPLC SolventNMR Use: DMSO-d6 or CDCl3 NMR->SolventNMR

Figure 2: Acid-Base Purification Workflow

Caption: Standard protocol for isolating the pure amine free base from crude reaction mixtures.

PurificationWorkflow Crude Crude Mixture (Organic Solvent) AcidWash Add 1M HCl (Extract Aqueous) Crude->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgWaste Organic Phase (Impurities) Sep1->OrgWaste Discard AqPhase Aqueous Phase (Amine Salt) Sep1->AqPhase Keep Basify Basify to pH 12 (NaOH/KOH) AqPhase->Basify Extract Extract with DCM (3x) Basify->Extract Dry Dry (Na2SO4) & Evaporate Extract->Dry Product Pure Free Base Dry->Product

Detailed Protocols

Protocol 1: Determination of Saturation Solubility (Shake-Flask Method)

Use this protocol to validate exact solubility in a specific solvent of interest.

  • Preparation: Weigh approximately 100 mg of the solid compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Toluene, 2-MeTHF).

  • Equilibration: Cap the vial tightly. Shake or vortex at room temperature (25°C) for 24 hours.

    • Visual Check: If the solid dissolves completely immediately, add more solid until a suspension persists.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Quantification:

    • Gravimetric: Evaporate the solvent under nitrogen/vacuum and weigh the residue.

    • HPLC: Dilute an aliquot of the filtrate 100-fold with Methanol and analyze against a standard curve.

  • Calculation:

    
    
    
Protocol 2: Recrystallization of Free Base

Standard purification for 1-amino-2-arylpropan-2-ol derivatives.

  • Dissolution: Place 1.0 g of crude solid in a round-bottom flask. Add Ethyl Acetate (approx. 5–10 mL) and heat to reflux (77°C) until fully dissolved.

  • Filtration (Optional): If insoluble particles remain, filter the hot solution through a heated glass funnel.

  • Nucleation: Remove from heat. Add Hexanes dropwise to the hot solution until a faint turbidity (cloudiness) persists.

  • Cooling: Add a few drops of Ethyl Acetate to clear the turbidity. Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) for 12 hours.

  • Collection: Filter the white crystals via vacuum filtration. Wash the cake with cold Hexanes/EtOAc (9:1).

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

References

  • PubChem. (n.d.). 1-Amino-2-phenylpropan-2-ol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

    • Context: Provides physicochemical baseline for the 1-amino-2-phenylpropan-2-ol scaffold used for solubility extrapol
  • Context: General handling and solubility data for phenylpropanolamine deriv
  • Organic Syntheses. (2010). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Org. Synth. 2010, 87, 161-171. Retrieved from [Link]

    • Context: Validates the acid-base extraction and solvent handling protocols for amino-alcohol intermedi
    • Context: Safety and handling standards for amino-alcohol class compounds.[5]

Sources

Application

Introduction: The Critical Role of Crystallization in Drug Development

An Application Guide to the Crystallization of 2,4-Dimethoxy Amino Alcohols For researchers and scientists in drug development, the isolation and purification of active pharmaceutical ingredients (APIs) are paramount. Cr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Crystallization of 2,4-Dimethoxy Amino Alcohols

For researchers and scientists in drug development, the isolation and purification of active pharmaceutical ingredients (APIs) are paramount. Crystallization stands as a cornerstone technique, not merely for purification, but for its profound impact on the final drug product's physical and chemical properties. For the class of 2,4-dimethoxy amino alcohols, which are valuable chiral building blocks and intermediates, achieving a crystalline solid form is a critical step. A well-controlled crystallization process ensures high purity, stable polymorphic form, and optimal particle characteristics, which are essential for formulation, bioavailability, and regulatory compliance.[1][2]

The molecular structure of 2,4-dimethoxy amino alcohols—featuring a basic amino group, a hydrogen-bonding hydroxyl group, and two methoxy ether linkages—presents a unique set of challenges and opportunities in developing a crystallization strategy. These functional groups dictate the compound's solubility profile and its potential for intermolecular interactions, making solvent selection and method optimization key to success. This guide provides a detailed exploration of the principles, methods, and protocols for the effective crystallization of this important compound class.

Part 1: Foundational Principles of Crystallization

Crystallization is a phase-change process where a solute transitions from a solution to a highly ordered, solid crystalline state. The entire process is driven by achieving a state of supersaturation , where the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature.[3] This thermodynamically unstable state is the prerequisite for two fundamental events:

  • Nucleation: The initial formation of tiny, stable crystalline nuclei from the supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).[] The rate of nucleation is highly sensitive to the level of supersaturation.

  • Crystal Growth: The subsequent growth of these nuclei as more solute molecules deposit onto their surfaces in an ordered fashion. The balance between nucleation and growth determines the final crystal size distribution; high supersaturation favors rapid nucleation, leading to many small crystals, while lower supersaturation promotes the growth of fewer, larger crystals.[3]

The primary goal of any crystallization protocol is to control the generation of supersaturation to manipulate this balance and achieve the desired product attributes.

Part 2: Strategic Solvent Selection

The choice of solvent is the most critical decision in designing a crystallization process. An ideal solvent system for 2,4-dimethoxy amino alcohols should exhibit a significant difference in solubility for the compound at high and low temperatures.[2][5]

Systematic Approach to Solvent Screening:

A preliminary screening process using small quantities of the target compound is essential. The solubility should be tested in a range of solvents with varying polarities at both ambient and elevated temperatures (near the solvent's boiling point).

Table 1: Common Solvents for Screening

Solvent ClassExamplesPolarityHydrogen BondingComments
Protic Water, Methanol, Ethanol, IsopropanolHighDonor & AcceptorStrong interactions with the -OH and -NH2 groups can lead to high solubility.[6] Often used as the "good" solvent.
Aprotic Polar Acetone, Ethyl Acetate, AcetonitrileMediumAcceptor OnlyCan be effective as single solvents or as part of a mixed-solvent system.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow-MediumAcceptor OnlyMay be suitable for compounds with dominant ether-like characteristics.
Aromatic Toluene, XyleneLowNoneLess likely to be good primary solvents but can be effective as anti-solvents.
Alkanes Hexanes, HeptaneVery LowNoneAlmost always used as anti-solvents to drastically reduce solubility.[5]
Leveraging Mixed-Solvent Systems:

Often, a single solvent does not provide the ideal solubility profile. In these cases, a mixed-solvent system, combining a "good" solvent (in which the compound is soluble) with a miscible "poor" or "anti-solvent" (in which the compound is insoluble), is highly effective.[5] This approach is central to the anti-solvent crystallization method.

Part 3: Crystallization Methodologies and Protocols

Three primary methods are commonly employed to induce supersaturation and effect crystallization. The choice depends on the compound's solubility profile and thermal stability.

Method 1: Cooling Crystallization

This is the most common technique, relying on the principle that the solubility of most organic compounds decreases with temperature.[] It is ideal for compounds that are significantly more soluble in a given solvent at its boiling point than at room temperature or below.

Protocol: General Cooling Crystallization

  • Dissolution: In an appropriately sized flask, add the crude 2,4-dimethoxy amino alcohol and a minimal amount of the selected solvent. Heat the mixture with stirring until the solvent reaches a gentle boil and all the solid has just dissolved. Add solvent in small portions to avoid excessive dilution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. A controlled cooling rate is crucial; rapid cooling can trap impurities and lead to the formation of small, fine particles, whereas slow, undisturbed cooling promotes the growth of larger, purer crystals.[][7]

  • Further Cooling: To maximize yield, the flask can be placed in an ice bath or refrigerator once it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Diagram 1: Cooling Crystallization Workflow

G A Dissolve Crude Compound in Minimal Hot Solvent B Slowly Cool Solution to Room Temperature A->B Controlled Rate C Induce Further Crystallization (e.g., Ice Bath) B->C D Isolate Crystals (Vacuum Filtration) C->D E Wash Crystals with Cold Solvent D->E F Dry Under Vacuum E->F G Pure Crystalline Product F->G

Caption: Workflow for Cooling Crystallization.

Method 2: Anti-Solvent Crystallization

This method is particularly useful when the compound's solubility is not strongly dependent on temperature or when the compound is thermally sensitive. Supersaturation is achieved by adding a miscible "anti-solvent" in which the compound is insoluble, thereby reducing its solubility in the mixture.[][8][9]

Protocol: General Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude 2,4-dimethoxy amino alcohol in a minimum volume of a suitable "good" solvent at room temperature.

  • Anti-Solvent Addition: While stirring, add the "anti-solvent" dropwise. Continue the addition until the solution becomes persistently turbid (cloudy), which indicates the onset of nucleation.[5]

  • Crystal Growth: At this point, you may add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to stand undisturbed. Alternatively, cease the addition and allow the system to equilibrate and for crystals to grow.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a solvent mixture containing a high proportion of the anti-solvent.

  • Drying: Dry the crystals under vacuum.

Table 2: Example Solvent/Anti-Solvent Systems

"Good" Solvent"Anti-Solvent"Rationale
Methanol / EthanolWater, Diethyl Ether, HexanesThe polar alcohol dissolves the amino alcohol, while the anti-solvent disrupts hydrogen bonding and reduces polarity, causing precipitation.
Ethyl AcetateHexanes, HeptaneA medium-polarity solvent paired with a non-polar anti-solvent is a classic combination.
DichloromethaneHexanes, PentaneEffective for less polar derivatives, but care must be taken with solvent volatility.

Diagram 2: Anti-Solvent Crystallization Workflow

G A Dissolve Compound in 'Good' Solvent B Slowly Add 'Anti-Solvent' until Turbidity Appears A->B Controlled Rate C Allow System to Equilibrate for Crystal Growth B->C D Isolate Crystals (Vacuum Filtration) C->D E Wash Crystals with Anti-Solvent Mixture D->E F Dry Under Vacuum E->F G Pure Crystalline Product F->G

Caption: Workflow for Anti-Solvent Crystallization.

Method 3: Slow Evaporation

This technique is best suited for small-scale crystallizations when trying to obtain high-quality single crystals for analysis (e.g., X-ray diffraction). Supersaturation is achieved as the solvent volume slowly decreases.[10]

Protocol: Slow Evaporation

  • Dissolution: Dissolve the compound in a good solvent that is relatively volatile (e.g., diethyl ether, dichloromethane, ethyl acetate).

  • Evaporation: Place the solution in a vial or beaker. Cover the opening with parafilm and poke a few small holes in it with a needle. This allows the solvent to evaporate slowly over several hours or days.[10]

  • Isolation: Once suitable crystals have formed, carefully decant the remaining mother liquor and dry the crystals.

Part 4: Advanced Considerations & Troubleshooting

The Role of pH in Crystallization

The amino group in 2,4-dimethoxy amino alcohols is basic and can be protonated. The resulting salt (e.g., a hydrochloride or oxalate salt) will have drastically different solubility and crystal packing properties compared to the free base.[11][12] In cases where the free base fails to crystallize or forms an oil, converting it to a salt can be a highly effective strategy.[10][13]

Diagram 3: pH Modification Strategy

G cluster_0 Free Base Form cluster_1 Salt Form A 2,4-Dimethoxy Amino Alcohol (Free Base) B Oils Out or Fails to Crystallize A->B Poor Crystallinity C Protonated Salt Form (e.g., Hydrochloride) A->C Add Acid (e.g., HCl) Adjust pH D Forms Stable Crystals C->D Improved Crystallinity

Caption: Using pH adjustment to improve crystallinity.

Troubleshooting Common Crystallization Problems
ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out Solution is too concentrated; cooling or anti-solvent addition is too rapid; inappropriate solvent choice.Dilute the solution with more "good" solvent. Slow down the rate of cooling or anti-solvent addition. Re-screen for a more suitable solvent system.
No Crystals Form Solution is not sufficiently supersaturated; nucleation is inhibited.Scratch the inside of the flask with a glass rod at the solution surface. Add a seed crystal of the desired compound.[14] Cool the solution to a lower temperature. Add more anti-solvent.
Amorphous Solid Precipitation is too rapid, preventing ordered crystal lattice formation.Reduce the rate of supersaturation generation (slower cooling or anti-solvent addition). Use a more viscous solvent to slow diffusion.
Poor Yield Compound is too soluble in the cold solvent; insufficient cooling or anti-solvent.Ensure the minimum amount of hot solvent was used. Cool to a lower temperature for a longer period. Select a different solvent system where the compound has lower solubility when cold.

Conclusion

The crystallization of 2,4-dimethoxy amino alcohols is a multi-faceted process that requires a systematic and logical approach. By understanding the fundamental principles of supersaturation, carefully selecting a solvent system, and methodically optimizing the chosen crystallization method, researchers can reliably obtain high-purity crystalline material. The protocols and troubleshooting guidance provided herein serve as a robust starting point for developing a successful and scalable crystallization process, a vital step in the journey of drug development.

References

  • Antisolvent Crystallization: A Novel Approach To Bioavailability Enhancement | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Antisolvent Crystallization. (n.d.). Retrieved from [Link]

  • "Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability". (2022, July 15). Retrieved from [Link]

  • Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control - MIT. (n.d.). Retrieved from [Link]

  • Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing). (n.d.). Retrieved from [Link]

  • US5118815A - Method for crystallization of amino acids - Google Patents. (n.d.).
  • WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents. (n.d.).
  • US2243977A - Process for the preparation of amino-alcohols - Google Patents. (n.d.).
  • Designing Continuous Crystallization Protocols for Curcumin Using PAT Obtained Batch Kinetics - MDPI. (2024, December 12). Retrieved from [Link]

  • A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS - Canadian Science Publishing. (n.d.). Retrieved from [Link]

  • API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing | Organic Process Research & Development - ACS Publications. (2021, May 16). Retrieved from [Link]

  • Process development of API crystallization: a model-driven approach. (2024, October 1). Retrieved from [Link]

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation - ACS Publications. (2019, April 17). Retrieved from [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II | Crystal Growth & Design - ACS Publications. (2023, July 17). Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Crystal structure of (E)-3-(2,4-dimethoxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one - PMC. (n.d.). Retrieved from [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC. (n.d.). Retrieved from [Link]

  • (PDF) Solvent Systems for Crystallization and Polymorph Selection - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H) - PMC. (n.d.). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2,4-Dimethoxyacetophenone Cyanohydrin Reduction

Welcome to the Technical Support Center for the reduction of 2,4-dimethoxyacetophenone cyanohydrin. Converting this specific tertiary benzylic cyanohydrin into its corresponding 1,2-amino alcohol (1-amino-2-(2,4-dimethox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the reduction of 2,4-dimethoxyacetophenone cyanohydrin. Converting this specific tertiary benzylic cyanohydrin into its corresponding 1,2-amino alcohol (1-amino-2-(2,4-dimethoxyphenyl)propan-2-ol) presents unique chemoselectivity challenges. Due to the highly electron-donating nature of the 2,4-dimethoxy aromatic ring, the benzylic hydroxyl group is exceptionally labile. This guide provides field-proven troubleshooting, mechanistic causality, and validated protocols to maximize your target yield.

Mechanistic Pathway & Failure Modes

Understanding the electronic environment of your substrate is the first step to optimizing yield. The 2,4-dimethoxy substitution hyper-stabilizes benzylic carbocations, making the C-OH bond highly susceptible to cleavage. Furthermore, the cyanohydrin functional group exists in equilibrium with its parent ketone, making it vulnerable to base-catalyzed decomposition.

CyanohydrinReduction A 2,4-Dimethoxyacetophenone Cyanohydrin B Borane-Nitrile Complex A->B BH3·THF (Electrophilic Coordination) E 2,4-Dimethoxyacetophenone (Retro-cyanation) A->E Basic Conditions (e.g., LiAlH4) F Des-hydroxy Amine (Hydrogenolysis) A->F Catalytic Hydrogenation (e.g., Pd/C, H2) C Imine Intermediate B->C Hydride Transfer D 1,2-Amino Alcohol (Target Product) C->D Hydride Transfer & Acidic Workup

Mechanistic pathway of cyanohydrin reduction and common side reactions.

Troubleshooting Guide & FAQs

Q: Why is my reduction yielding mostly 2,4-dimethoxyacetophenone instead of the amino alcohol? A: You are observing base-catalyzed retro-cyanation. Cyanohydrin formation is a reversible equilibrium. When using strongly basic, nucleophilic hydrides like Lithium Aluminum Hydride (LiAlH4), the reagent deprotonates the tertiary benzylic alcohol. This triggers a retro-aldol-like collapse, expelling the cyanide ion and regenerating the starting ketone. To prevent this, you must use an electrophilic reducing agent like Borane (BH3) that coordinates to the nitrogen lone pair of the nitrile without deprotonating the hydroxyl group 1.

Q: I attempted catalytic hydrogenation (Pd/C, H2), but my product lacks the hydroxyl group. What happened? A: You have encountered hydrogenolysis. The 2,4-dimethoxy substitution strongly donates electron density via resonance, hyper-stabilizing the benzylic carbon. Under standard catalytic hydrogenation conditions, the activated benzylic C-OH bond undergoes rapid cleavage via a stabilized carbocation intermediate. This strips the hydroxyl group entirely, yielding a des-hydroxy amine byproduct. Avoid palladium-catalyzed methods for electron-rich benzylic cyanohydrins 2.

Q: Why do I have a low yield of primary amine and a high concentration of secondary amine dimers? A: Reduction of nitriles proceeds through an imine intermediate. If the subsequent reduction of this imine to the primary amine is too slow, the newly formed primary amine can attack the unreacted imine, forming a secondary amine dimer. Borane reduction of nitriles is notoriously slow; you must use a large excess of BH3·THF (at least 3.5 equivalents) and maintain dilute conditions (0.2 M) to kinetically favor primary amine formation over dimerization 3.

Quantitative Data: Reagent Selection Matrix

To summarize the causality of reagent selection, consult the table below. Yield optimization requires balancing reducing power against the lability of the benzylic alcohol.

Reducing Agent / ConditionTarget 1,2-Amino Alcohol YieldPrimary ByproductMechanistic Cause of Failure
LiAlH4 (1.0 M in Et2O)< 25%2,4-DimethoxyacetophenoneBase-catalyzed retro-cyanation
Pd/C (10%) , H2 (50 psi)< 10%1-Amino-2-(2,4-dimethoxyphenyl)propaneHydrogenolysis of activated benzylic alcohol
BH3·THF (3.5 eq, Reflux)78 - 85% Secondary Amine Dimers (<5%)Incomplete primary amine trapping
TMS-Cl then LiAlH4 82 - 88% Deprotected Ketone (<5%)Trace moisture causing premature deprotection

Validated Experimental Protocols

Protocol A: Direct Borane-Mediated Reduction (Optimized for Yield)

This self-validating system utilizes the electrophilic nature of borane to bypass retro-cyanation and hydrogenolysis entirely.

  • Substrate Preparation: Purge a flame-dried round-bottom flask with N2. Dissolve 2,4-dimethoxyacetophenone cyanohydrin (1.0 eq) in anhydrous THF to achieve a dilute concentration of 0.2 M. (Causality: Dilution prevents the intermolecular collision of imine intermediates with product amines, suppressing dimer formation).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add BH3·THF (1 M in THF, 3.5 eq) dropwise over 30 minutes. (Causality: The initial Lewis acid-base coordination between borane and the nitrile is highly exothermic. Dropwise addition prevents localized heating that could trigger decomposition).

  • Reduction: Remove the ice bath and heat the mixture to a gentle reflux (65 °C) for 12 hours. (Causality: While coordination is fast, the actual hydride transfer to the nitrile carbon is slow. Refluxing is required to drive the reaction to completion).

  • Complex Cleavage (Critical Step): Cool the reaction to 0 °C. Carefully quench with excess Methanol until effervescence ceases, followed by the addition of 6 M HCl. Reflux the quenched mixture for 1 hour. (Causality: Borane forms an exceptionally stable, covalent boron-nitrogen complex with the newly formed amine. Simple aqueous extraction will result in zero yield. Acidic methanolysis is chemically mandatory to break this complex and release the free amine hydrochloride).

  • Isolation: Concentrate the mixture in vacuo to remove THF and Methanol. Basify the remaining aqueous layer to pH 12 using 2 M NaOH, and extract three times with CH2Cl2. Dry the combined organic layers over Na2SO4 and concentrate to yield the pure 1,2-amino alcohol.

Protocol B: TMS-Protection and LiAlH4 Reduction (Scale-Up Alternative)

If borane reagents are too hazardous or expensive for your specific scale-up requirements, you must protect the tertiary alcohol to safely use LiAlH4.

  • Protection: Dissolve the cyanohydrin (1.0 eq) in anhydrous DMF. Add Imidazole (2.5 eq) and cool to 0 °C. Add Trimethylsilyl chloride (TMS-Cl, 1.5 eq) dropwise. Stir at room temperature for 4 hours. Extract with diethyl ether, wash with brine, and concentrate. (Causality: Converting the OH to a TMS ether removes the acidic proton, completely shutting down the base-catalyzed retro-cyanation pathway).

  • Reduction: Dissolve the TMS-protected cyanohydrin in anhydrous Et2O. Slowly add to a suspension of LiAlH4 (2.0 eq) in Et2O at 0 °C. Stir for 2 hours at room temperature.

  • Workup & Deprotection: Quench using the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O per n grams of LiAlH4). Filter the granular aluminum salts. Stir the filtrate with 1 M HCl for 30 minutes to cleave the TMS ether, then basify and extract to recover the final 1,2-amino alcohol.

References

  • A simple and mild method for reducing cyanohydrins to amino-alcohols Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
  • Catalytic Hydrogenation of Cyanohydrin Esters as a Novel Approach to N‐Acylated β‐Amino Alcohols ResearchG
  • Reduction and Oxidation of Carbonyl Compounds and Deriv

Sources

Optimization

Technical Support Center: Troubleshooting Tertiary Amino Alcohol Workups

Welcome to the Technical Support Center for synthetic chemistry workflows. This guide is specifically engineered for researchers and drug development professionals struggling with the degradation—specifically, the dehydr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic chemistry workflows. This guide is specifically engineered for researchers and drug development professionals struggling with the degradation—specifically, the dehydration—of tertiary amino alcohols during reaction workup and purification.

The Mechanistic Problem: Why Do Tertiary Amino Alcohols Dehydrate?

Tertiary amino alcohols possess two reactive sites: a basic amine group and a sterically hindered tertiary alcohol. The fundamental issue during workup arises from the inherent stability of tertiary carbocations.

When exposed to strong acids (e.g.,


, 

) commonly used to extract amines into the aqueous phase, the hydroxyl oxygen can be protonated to form an alkyloxonium ion (

). The

value of a protonated tertiary alcohol can drop as low as -3.8[1]. Because it is attached to a tertiary carbon, this alkyloxonium ion is an exceptional leaving group. It rapidly departs to form a highly stable tertiary carbocation, initiating a unimolecular elimination (E1) mechanism[1]. Subsequent deprotonation yields an unwanted alkene product[2].

This E1 dehydration is highly sensitive to thermal acceleration; therefore, applying heat during solvent evaporation drastically increases the rate of degradation[2].

E1_Mechanism A Tertiary Amino Alcohol B Alkyloxonium Ion A->B + H⁺ (Acidic Workup) C Tertiary Carbocation B->C - H₂O (Rate Determining) D Alkene (Dehydrated) C->D - H⁺ (E1 Elimination)

Mechanistic pathway of acid-catalyzed E1 dehydration of tertiary alcohols.

Diagnostic FAQ: Identifying the Problem

Q: How do I definitively know my tertiary amino alcohol has dehydrated? A: You will observe three distinct analytical changes:

  • NMR Spectroscopy: The disappearance of the broad

    
     singlet and the sudden appearance of vinylic protons (
    
    
    
    4.5–6.5 ppm) corresponding to the newly formed alkene.
  • Mass Spectrometry (LC-MS/GC-MS): A primary mass peak that is exactly 18 Da lower than your expected product mass (

    
    ).
    
  • TLC: The dehydrated product (alkene) will be significantly less polar than the amino alcohol, resulting in a much higher

    
     value on standard silica plates.
    

Troubleshooting Guide

Q: I need to extract my amine into the aqueous layer to remove neutral organic impurities. Why did my standard 1M HCl extraction destroy my product? A: While 1M


 (

) successfully protonates the amine (typical conjugate acid

), it is excessively acidic and provides the thermodynamic driving force to protonate the tertiary alcohol (

)[1]. To achieve a self-validating thermodynamic control, you must use a mild buffer (e.g., saturated

or

at

). This pH is low enough to completely protonate the amine for aqueous extraction, but far too weak to protonate the tertiary alcohol, completely shutting down the E1 pathway.

Q: My extraction was entirely neutral, but my compound still dehydrated during rotary evaporation. What happened? A: Concentration effects and thermal stress. If trace amounts of acidic byproducts or halogenated solvents (which can slowly degrade to release


) are present, their local concentration skyrockets as the primary solvent evaporates. Combined with the heat of the water bath, this triggers thermal E1 dehydration[2]. Always neutralize your organic layer completely before evaporation and keep the water bath strictly below 30°C.

Q: My compound survived extraction and evaporation, but degraded on the chromatography column. How do I fix this? A: Silica gel is inherently acidic due to surface silanol groups, which act as Brønsted and Lewis acids that stabilize carbocation formation and catalyze dehydration[3]. You must chemically deactivate the silica gel prior to loading your compound by flushing the column with a mobile phase containing 1% Triethylamine (


).

Quantitative Risk Analysis of Workup Conditions

The following table summarizes the causal relationship between specific workup conditions and the risk of E1 dehydration.

Workup ConditionLocal pHDehydration RiskMechanistic Causality
1M HCl Extraction < 1.0Very High Rapid formation of the alkyloxonium ion; drives E1 elimination.
Saturated

~ 5.5Low Sufficient to protonate amines, but insufficiently acidic to protonate the tertiary alcohol.
Rotary Evaporation (60°C) VariableHigh Thermal energy accelerates the rate-determining step of the E1 pathway[2].
Standard Silica Gel ~ 4.5 - 5.5Moderate/High Acidic silanol sites on the stationary phase stabilize the tertiary carbocation[3].

-Treated Silica
~ 7.5 - 8.5None Acidic sites are neutralized, preventing protonation of the hydroxyl group[4].

Validated Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. If followed exactly, the thermodynamic conditions physically prevent the E1 mechanism from occurring.

Protocol A: Mild Biphasic Extraction for Sensitive Amino Alcohols

Use this protocol to separate your basic amino alcohol from neutral organic impurities without triggering dehydration.

  • Quench: Cool the crude reaction mixture to 0°C. Quench slowly with a saturated aqueous solution of Sodium Dihydrogen Phosphate (

    
    ) or Ammonium Chloride (
    
    
    
    ) to achieve a stable aqueous
    
    
    of ~6.0.
  • Wash: Extract the mixture with Ethyl Acetate (

    
    ) or Dichloromethane (
    
    
    
    ). The neutral impurities will move to the organic layer, while the protonated amino alcohol remains in the mildly acidic aqueous layer.
  • Basify: Cool the aqueous layer to 0°C and slowly add saturated aqueous Sodium Bicarbonate (

    
    ) until the 
    
    
    
    reaches ~9.0. This deprotonates the amine, rendering it organically soluble.
  • Extract & Dry: Extract the free-base amino alcohol into fresh

    
    . Wash the organic layer with brine, dry over anhydrous 
    
    
    
    (avoid
    
    
    as it is slightly acidic), and filter.
  • Concentrate: Evaporate the solvent under reduced pressure with the water bath temperature strictly set below 30°C .

Protocol B: Amine-Deactivated Silica Gel Chromatography

Use this protocol to purify the compound without acid-catalyzed degradation on the column[4].

  • Solvent Preparation: Prepare your desired eluent system (e.g., Hexanes/EtOAc) and add exactly 1% (v/v) Triethylamine (

    
    ).
    
  • Column Packing: Slurry-pack the silica gel column using the

    
    -spiked solvent.
    
  • Deactivation Flush: Flush the packed column with at least 2 column volumes (CV) of the

    
    -spiked solvent. This allows the basic amine to bind to and neutralize all acidic silanol sites on the silica[4].
    
  • Elution: Dissolve your crude tertiary amino alcohol in a minimum amount of the spiked solvent, load it onto the column, and elute normally.

Workup_Workflow Start Crude Reaction Mixture Q1 Aqueous Extraction? Start->Q1 Ext_Yes Use Mild Buffer (pH 6-7) Q1->Ext_Yes Yes Ext_No Direct Purification Q1->Ext_No No Evap Rotary Evap (T < 30°C) Ext_Yes->Evap Ext_No->Evap Purif Silica Chromatography? Evap->Purif Silica Pre-treat with 1% Et₃N Purif->Silica Yes Pure Stable Pure Product Purif->Pure No (e.g., Crystallization) Silica->Pure

Decision tree for the safe workup and purification of dehydration-prone tertiary amino alcohols.

References

  • Alkenes from Dehydration of Alcohols - Chemistry LibreTexts. Explains the unimolecular (E1) elimination mechanism of tertiary alcohols and the pKa values of alkyloxonium intermediates.1

  • Alcohol Dehydration by E1 and E2 Elimination - Chemistry Steps. Details the thermal acceleration of the rate-determining step in alcohol dehydration. 2

  • Amberlyst-15: A reusable heterogeneous catalyst for the dehydration of tertiary alcohols - ResearchGate. Discusses the role of acidic solid supports (like silica gel) in catalyzing the dehydration of tertiary alcohols. 3

  • Synthesis of the alkenyl-substituted tetracyclic core of the bisabosquals - PMC (NIH). Demonstrates the practical application of MeOH/Amine-deactivated silica gel to prevent decomposition of tertiary alcohols during chromatography. 4

Sources

Troubleshooting

Technical Support Center: Stability of 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol

Welcome to the technical support center for 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical solu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical solutions for handling this molecule, particularly concerning its stability in acidic environments. We will explore the underlying chemical principles governing its degradation, offer validated experimental protocols, and provide troubleshooting advice for common issues encountered in the lab.

Section 1: Core Stability Concerns & FAQs

This section addresses the most frequent questions regarding the stability of 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol. Understanding the molecule's inherent reactivity is the first step in designing robust experimental plans.

Q1: What is the primary degradation pathway for 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol under acidic conditions?

The primary degradation pathway is an acid-catalyzed rearrangement, analogous to the Pinacol rearrangement.[1][2][3][4] This is due to the compound's structure as a β-amino alcohol (or 1,2-amino alcohol). The reaction is initiated by the protonation of the tertiary hydroxyl group, which transforms it into a good leaving group (water). The departure of water generates a tertiary carbocation, which is immediately stabilized by a 1,2-hydride or 1,2-alkyl/aryl shift.

Given the structure, the most likely event is the migration of the 2,4-dimethoxyphenyl group. This rearrangement is driven by the formation of a highly stable resonance-stabilized oxonium ion, which, upon deprotonation, yields a stable ketone.[3][4]

Proposed Degradation Mechanism:

Figure 1. Proposed Pinacol-like rearrangement of 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol in acid.
Q2: Are the 2,4-dimethoxy groups on the phenyl ring susceptible to cleavage under acidic conditions?

Yes, aryl-ether bonds can be cleaved by strong acids, typically following an SN1 or SN2 mechanism after protonation of the ether oxygen.[5][6][7] However, this reaction generally requires harsh conditions (e.g., concentrated HBr or HI at elevated temperatures) and is significantly slower than the rearrangement of the 1,2-amino alcohol core.[8] Under moderately acidic conditions (e.g., 0.1 M HCl at 60°C), you should expect the Pinacol-like rearrangement to be the predominant degradation pathway, with minimal or no ether cleavage observed in typical experimental timeframes.

Q3: What are the expected primary degradation products I should look for?

Based on the mechanism in Figure 1, the primary degradation product is expected to be 1-amino-1-(2,4-dimethoxyphenyl)propan-2-one . This ketone is structurally distinct from the parent alcohol and will have different chromatographic and spectroscopic properties, making it identifiable by techniques like HPLC and LC-MS.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during synthesis, workup, or analysis involving 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol.

Q4: My post-reaction analysis (HPLC, LC-MS) shows a significant new peak after an acidic workup. Could this be a degradation product?

Answer: Highly likely. An acidic workup, even if brief or at low temperatures, can initiate the rearrangement.

Troubleshooting Steps:

  • Characterize the Impurity: Obtain a mass spectrum of the new peak. The predicted ketone product, 1-amino-1-(2,4-dimethoxyphenyl)propan-2-one, has the same molecular formula (C₁₁H₁₇NO₃) and mass as the parent compound. However, its fragmentation pattern in MS/MS will differ.

  • Confirm by Forced Degradation: Perform a controlled forced degradation experiment (see Protocol 1 below). If the retention time of your unknown peak matches the major degradant formed under controlled acidic stress, you have confirmed its identity.

  • Optimize Your Workup: If degradation is undesirable, modify your workup to use a non-acidic or a milder acidic wash (e.g., dilute citric acid, saturated ammonium chloride) and keep the temperature at or below 0°C.

Q5: I am using this molecule as a reactant in an acid-catalyzed reaction, but my yields are consistently low.

Answer: The low yield is likely due to the competitive degradation of your starting material via the rearrangement pathway. The very conditions needed for your desired reaction are also promoting the destruction of the reactant.

Mitigation Strategies:

  • Protect the Amine: The primary amine can be protected with an acid-stable protecting group if it is not the reactive site. However, the hydroxyl group is the primary source of instability.

  • Protect the Hydroxyl Group: Protecting the tertiary alcohol (e.g., as a silyl ether) will prevent the acid-catalyzed rearrangement. This group can be removed later under specific, non-acidic conditions.

  • Explore Alternative Catalysts: Investigate if your desired transformation can be achieved using Lewis acids or non-acidic catalysts that do not promote the rearrangement.

Section 3: Experimental Protocols & Workflows

To empower researchers to quantitatively assess stability, we provide the following detailed protocols. These are designed as self-validating systems for investigating degradation pathways as recommended by ICH guidelines.[9][10]

Protocol 1: Forced Degradation Study Under Acidic Hydrolysis

This protocol establishes a stability-indicating method by intentionally degrading the compound under controlled acidic stress.

Objective: To determine the rate of degradation and identify the primary degradation products of 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol in an acidic solution.

Materials:

  • 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl), 1.0 M solution

  • Sodium hydroxide (NaOH), 1.0 M solution

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve 10 mg of the compound in acetonitrile to prepare a 1.0 mg/mL stock solution in a 10 mL volumetric flask.

  • Stress Sample Preparation: In a 10 mL volumetric flask, add 1.0 mL of the stock solution. Add 4.0 mL of acetonitrile and 4.0 mL of 0.2 M HCl (prepare by diluting the 1.0 M stock). Make up the volume to 10 mL with deionized water. This results in a final concentration of 0.1 mg/mL in 50% ACN / 0.1 M HCl.

  • Control Sample (T=0): Immediately take a 1.0 mL aliquot of the stress sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for immediate HPLC analysis. This is your zero-time-point sample.

  • Incubation: Place the sealed stress sample flask in a water bath set to 60°C.

  • Time Points: Withdraw 1.0 mL aliquots at specified time points (e.g., 2, 4, 8, 12, and 24 hours). Immediately neutralize each aliquot with 0.1 M NaOH as in step 3 before analysis.

  • Analysis: Analyze all samples by a validated HPLC method (see Protocol 2). Calculate the percentage of the parent compound remaining and the percentage of the major degradant peak area at each time point.

Figure 2. Experimental workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol from its acid-degradation products.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good hydrophobic retention for the parent and degradant.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape and MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 3 min.A gradient is essential to separate the parent compound from potential degradants with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
Detection UV at 225 nm and 278 nm; or MS ScanThe dimethoxyphenyl group provides UV absorbance. Mass spectrometry provides mass information for peak identification.

Section 4: Data Presentation

The results from a forced degradation study should be tabulated to clearly show the stability profile of the compound.

Table 1: Hypothetical Forced Degradation Data (0.1 M HCl at 60°C)

Time (hours)Parent Compound (% Area)Primary Degradant (% Area)Total Purity (% Area)
099.8< 0.199.9
285.214.599.7
471.528.199.6
850.948.599.4
1235.663.699.2
2412.386.899.1

Note: This data is illustrative. Actual degradation rates will depend on precise experimental conditions.

References

  • Schaller, C. P. (n.d.). ER2. Pinacol Rearrangement. Structure & Reactivity in Organic, Biological and Inorganic Chemistry. Available at: [Link]

  • Patel, H., et al. (2023). Advances and Perspectives in Pinacol Rearrangement Reactions: A Comprehensive Review. International Journal for Multidisciplinary Research. Available at: [Link]

  • Ashenhurst, J. (2023). Pinacol Rearrangement. Master Organic Chemistry. Available at: [Link]

  • Wikipedia contributors. (2023). Pinacol rearrangement. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • McLaughlin, G., et al. (2016). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Testing and Analysis. Available at: [Link]

  • Organic Chemistry Portal. (2023). The pinacol rearrangement. Available at: [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

  • Gangi, A., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Mr. G's Chemistry. (2024). Hydrolysis of Esters and Amides in acid and base conditions. YouTube. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Cleavage of Ethers with Acids. Available at: [Link]

  • LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]

  • Hložek, T., et al. (2021). Intriguing Cytotoxicity of the Street Dissociative Anesthetic Methoxphenidine: Unexpected Impurities Spotted. International Journal of Molecular Sciences. Available at: [Link]

  • Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • World Health Organization. (2020). Critical Review Report: 2-MEO-diphenidine 2-MXP. Available at: [Link]

  • Alsante, K. M., et al. (2021). Forced degradation studies: A critical lens into pharmaceutical stability. American Pharmaceutical Review. Available at: [Link]

  • Jurásek, B., et al. (2023). A structural spectroscopic study of dissociative anaesthetic methoxphenidine. RSC Advances. Available at: [Link]

  • George, A., & Frank, T. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Wallach, J., et al. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLOS One. Available at: [Link]

  • Blessy, M., et al. (2014). Forced degradation studies. Journal of Pharmaceutical Analysis. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Grignard Additions to Amino Ketones

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling to synthesize tertiary amino alcohols via the addition of Grignard...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling to synthesize tertiary amino alcohols via the addition of Grignard reagents to


- and 

-amino ketones.

Unlike standard aliphatic ketones, amino ketones present a unique triad of synthetic challenges: severe enolization , unpredictable stereocontrol , and competitive reduction . This guide synthesizes field-proven methodologies, mechanistic causality, and authoritative protocols to help you rescue your yields and maintain strict diastereoselectivity.

Section 1: The Enolization Crisis (When Addition Fails)

Q: I am reacting my


-amino ketone with a standard Grignard reagent (e.g., MeMgBr), but after aqueous workup, I recover 90% of my starting material. Why is the addition failing? 

A: You are observing quantitative enolization. Grignard reagents are not just nucleophiles; they are highly basic organometallics. In amino ketones, the basic amine lone pair can coordinate with the magnesium of the Grignard reagent. This internal coordination brings the basic alkyl group into perfect proximity to the acidic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-protons, facilitating a concerted, thermodynamically driven deprotonation (enolization) rather than the kinetically favored 1,2-addition[1]. Upon aqueous quenching, the enolate simply reprotonates, returning your starting material.

Q: How can I suppress this enolization and force the 1,2-addition?

A: The industry standard for easily enolizable ketones is the Imamoto Reaction , which utilizes anhydrous Cerium(III) chloride (


)[2]. By premixing the Grignard reagent with 

, you drive a transmetalation to an organocerium species (

). Cerium is highly oxophilic and Lewis acidic, which strongly activates the carbonyl. Concurrently, the carbon-cerium bond is significantly less basic than the carbon-magnesium bond. This shifts the reactivity profile entirely toward nucleophilicity, suppressing enolization[3]. Alternatively, catalytic

with

has been shown to achieve similar basicity-suppression for highly sensitive substrates[4].

G cluster_0 Standard Grignard (RMgX) cluster_1 Imamoto Protocol (CeCl3) AK α-Amino Ketone Mg Mg2+ Coordination (Internal Base Effect) AK->Mg Ce Organocerium (RCeCl2) Formation AK->Ce Enol Deprotonation (Enolization) Mg->Enol Strong Basicity Rec Recovery of Starting Material Enol->Rec Aqueous Workup Add Nucleophilic 1,2-Addition Ce->Add High Nucleophilicity, Low Basicity Prod Tertiary Amino Alcohol (High Yield) Add->Prod Workup

Mechanistic divergence of amino ketones: Enolization via standard Grignard vs. Imamoto addition.

Section 2: Stereochemical Control (Chelation vs. Felkin-Anh)

Q: I need the syn-amino alcohol, but my Grignard addition yields a 1:1 mixture of diastereomers. How do I control the facial selectivity?

A: Diastereoselectivity in


-amino ketones is dictated by the competition between the Cram-Chelation model  and the Felkin-Anh model . To achieve high syn-selectivity, you must lock the molecule into a rigid 5-membered chelate ring. The causality here lies entirely in your choice of amine protecting group:
  • The Problem (N-Boc / N-Ts) : If your amine is protected with bulky, electron-withdrawing groups (like N-Boc), the nitrogen lone pair is delocalized or sterically hindered, preventing effective coordination with magnesium. This forces the reaction through an open-chain Felkin-Anh transition state, which often favors the anti-product or results in poor selectivity.

  • The Solution (N-Bn

    
    ) : Switch to an N,N-dibenzyl (
    
    
    
    ) protecting group. The benzyl groups are electron-donating enough to maintain lone-pair availability for strong bidentate chelation with
    
    
    (or
    
    
    ). This locks the
    
    
    -chiral center. The nucleophile will then attack from the less sterically hindered face of the chelate, reliably yielding the syn-diastereomer.

Chelation Protect Amine Protecting Group NBn2 N,N-Dibenzyl (N-Bn2) Protect->NBn2 NBoc N-Boc / N-Ts Protect->NBoc Chelate Cram-Chelation Model (Rigid 5-Membered Ring) NBn2->Chelate Metal coordinates N & O Felkin Felkin-Anh Model (Open-Chain Conformation) NBoc->Felkin Steric/Electronic clash Syn Syn-Amino Alcohol (Major) Chelate->Syn Attack on less hindered face Anti Anti-Amino Alcohol (Major/Mixture) Felkin->Anti Attack anti to large group

Impact of protecting groups on stereocontrol: Cram-chelation vs. Felkin-Anh transition states.

Section 3: Quantitative Troubleshooting Matrix

Use this data-driven matrix to diagnose and resolve common experimental failures rapidly.

Symptom / IssueDiagnostic IndicatorMechanistic CauseField-Proven Solution
High SM Recovery No product on TLC; NMR shows intact ketoneQuantitative enolization due to high basicity of RMgX.Switch to Imamoto conditions (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) or

catalysis[4].
Secondary Alcohol Formation Mass spec shows [M-R+H]+; NMR shows new CH-OH peak

-hydride transfer from Grignard (e.g.,

-PrMgBr) acting as a reducing agent.
Use organolithium reagents at

or enforce

protocol to outcompete reduction[2].
Poor Diastereoselectivity 1:1 mixture of syn/anti isomersFailure to form a rigid chelate transition state.Swap N-Boc protecting group to N,N-dibenzyl (

) to enable bidentate coordination.
Reaction Fails to Initiate Grignard reagent shows no exothermic activityPassivation of magnesium surface by oxide layer.Activate Mg turnings with

crystal or 1,2-dibromoethane prior to halide addition.
Section 4: Validated Experimental Protocol (The Imamoto Addition)

To ensure a self-validating system, this protocol integrates strict Quality Control (QC) checkpoints. The success of this reaction relies entirely on the absolute anhydrous state of the Cerium(III) chloride[3].

Step 1: Rigorous Drying of


 (Critical Step) 
  • Transfer

    
     (1.5 equiv. relative to ketone) to a flame-dried Schlenk flask containing a magnetic stir bar.
    
  • Heat the flask to

    
     under high vacuum (0.1 mmHg) for a minimum of 2 hours.
    
  • QC Checkpoint: The powder must transition from crystalline white to a highly free-flowing, slightly off-white powder. Causality: If the powder clumps, water is still present. Residual water will instantly quench the Grignard reagent, leading to reaction failure. Discard and restart if clumping occurs.

Step 2: Formation of the Organocerium Reagent

  • Cool the flask containing the anhydrous

    
     to 
    
    
    
    under an argon atmosphere.
  • Add anhydrous THF (approx. 5 mL per mmol of

    
    ) and stir vigorously for 2 hours to ensure complete formation of the 
    
    
    
    complex.
  • Cool the suspension to

    
    .
    
  • Dropwise, add the Grignard reagent (1.5 equiv.) via syringe. Stir at

    
     for 1.5 hours.
    
  • QC Checkpoint: A distinct color change (often yellow to deep orange, depending on the Grignard) indicates successful transmetalation to the

    
     species.
    

Step 3: Nucleophilic Addition

  • Dissolve the

    
    -amino ketone (1.0 equiv.) in a minimal amount of anhydrous THF.
    
  • Add the ketone solution dropwise to the organocerium mixture at

    
    . Causality: Slow addition prevents localized exothermic spikes that could promote side reactions.
    
  • Stir for 2 hours at

    
    , then allow the reaction to slowly warm to 
    
    
    
    .
  • Quench & Workup: Quench the reaction carefully with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
References
  • Hatano, M., et al. "Zinc(II)-Catalyzed Addition of Grignard Reagents to Ketones." Journal of the American Chemical Society, 2010, 132(32), 11404–11405. Retrieved from[Link]

  • Imamoto, T., et al. "Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride." Journal of the American Chemical Society, 1989, 111(12), 4392-4398. Retrieved from[Link]

  • ResearchGate. Insights into the Cerium Chloride-Catalyzed Grignard Addition to Esters. Retrieved from[Link]

  • McElvain, S. M., et al. "Piperidine Derivatives. XXX. 1,4-Dialkyl-4-arylpiperidines." Journal of the American Chemical Society, 1959. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 2,4-Dimethoxyphenyl Amino Alcohol Synthesis &amp; Purification

Welcome to the Application Scientist Troubleshooting Portal. Synthesizing 2,4-dimethoxyphenyl amino alcohol—typically achieved via the Henry (nitroaldol) reaction of 2,4-dimethoxybenzaldehyde with nitromethane followed b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal.

Synthesizing 2,4-dimethoxyphenyl amino alcohol—typically achieved via the Henry (nitroaldol) reaction of 2,4-dimethoxybenzaldehyde with nitromethane followed by reduction[1],[2]—presents unique purification challenges. The electron-rich aromatic ring and the amphoteric nature of the amino alcohol intermediate often lead to stubborn emulsions, over-reduction byproducts, and persistent unreacted starting materials.

This guide provides field-proven, mechanistically grounded solutions to isolate your target free base with high purity and yield.

Workflow Visualization

G A Crude Reduction Mixture (Amino Alcohol + Al Salts + Impurities) B Fieser Workup (H2O, 15% NaOH, H2O) A->B C Filtration of Al(OH)3 Salts B->C D Filtrate (Organic Phase) Concentrate to Crude Base C->D E Acid-Base Extraction Add 1M HCl & DCM D->E F Organic Phase (Benzaldehyde, Nitrostyrene) E->F G Aqueous Phase (Amino Alcohol HCl Salt) E->G H Discard Neutral Impurities F->H I Basify to pH 12 (NaOH) Extract with DCM G->I J Pure 2,4-Dimethoxyphenyl Amino Alcohol (Free Base) I->J

Workflow for the isolation and purification of 2,4-dimethoxyphenyl amino alcohol.

Troubleshooting FAQs

Q1: After reducing my nitroalkene with Lithium Aluminum Hydride (LiAlH₄), I am left with a thick, unfilterable gelatinous emulsion. How do I break this and isolate my amino alcohol? Causality & Solution: The gelatinous mass is a polymeric aluminum hydroxide gel that strongly chelates your amino alcohol product[3]. Water alone is insufficient to break these stubborn Al–O bonds. You must chemically alter the aluminum's coordination sphere to release the product.

  • Method A (Fieser Workup): By sequentially adding water, 15% aqueous NaOH, and more water, you convert the polymeric gel into a granular, easily filterable white precipitate of sodium aluminate[4],[5].

  • Method B (Rochelle's Salt): Adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) provides multiple donor atoms that outcompete the alkoxide for the aluminum center, forming a highly water-soluble Al-tartrate complex and yielding two clean, separable liquid phases[3],[6].

Q2: My NMR shows significant contamination from 2,4-dimethoxybenzaldehyde and dehydrated nitroalkene. How do I remove these without column chromatography? Causality & Solution: These neutral impurities do not possess a basic amine group. You can exploit the basicity of your target amino alcohol using an Acid-Base Extraction [7]. By treating the crude mixture with dilute HCl, you protonate the amine, forcing the 2,4-dimethoxyphenyl amino alcohol into the aqueous phase as a water-soluble hydrochloride salt. The unreacted benzaldehyde and nitroalkene remain in the organic solvent (e.g., dichloromethane or ether) and can be easily discarded. Subsequent basification of the aqueous layer with NaOH regenerates the free base, which is then cleanly extracted back into fresh organic solvent.

Q3: I am using catalytic hydrogenation (Pd/C) to reduce the nitro group, but my mass spec shows a byproduct missing the hydroxyl group (-16 Da). What is happening? Causality & Solution: You are observing benzylic dehydroxylation (hydrogenolysis). The 2,4-dimethoxy substituents are strongly electron-donating, which highly stabilizes the benzylic intermediate formed during hydrogenation. On active catalysts like Palladium on Carbon (Pd/C), this leads to the rapid cleavage of the C-OH bond, yielding 2,4-dimethoxyphenethylamine as an over-reduction byproduct.

  • Prevention: Switch to a less aggressive catalyst for benzylic alcohols, such as Raney Nickel, or perform the reduction at lower hydrogen pressures and ambient temperatures. Alternatively, use a metal hydride reduction (e.g., LiAlH₄) which does not cause benzylic hydrogenolysis[4].

Quantitative Data: Workup Method Comparison

To optimize your downstream processing, refer to the following performance metrics for common amino alcohol purification strategies.

Purification StrategyTarget Impurity RemovedTypical Yield RecoveryProcessing TimeScalability
Fieser Workup Aluminum Salts (LiAlH₄)85 - 95%~1 hourExcellent
Rochelle's Salt Workup Aluminum Salts (LiAlH₄)80 - 90%2 - 12 hoursGood (requires large volumes)
Acid-Base Extraction Benzaldehyde, Nitroalkene90 - 98%~2 hoursExcellent
Silica Chromatography Over-reduction byproducts60 - 75%4 - 8 hoursPoor (amines streak on silica)
Step-by-Step Methodologies
Protocol 1: Fieser Workup for LiAlH₄ Reductions

This protocol is a self-validating system: the appearance of a crisp, white, granular solid confirms the successful destruction of the polymeric aluminum gel[5].

  • Cooling: Upon completion of the LiAlH₄ reduction, cool the reaction flask to 0 °C using an ice-water bath. Dilute the mixture with an equal volume of diethyl ether or THF to reduce viscosity.

  • Water Quench: For every

    
     grams  of LiAlH₄ used in the reaction, slowly and dropwise add 
    
    
    
    mL of distilled water
    . (Caution: Highly exothermic with vigorous H₂ gas evolution).
  • Base Addition: Slowly add

    
     mL of 15% aqueous NaOH . The mixture will initially appear thick and milky.
    
  • Final Water Addition: Add

    
     mL of distilled water .
    
  • Maturation: Remove the ice bath. Warm the mixture to room temperature and stir vigorously for 15–30 minutes. The milky suspension will transform into a white, granular precipitate.

  • Filtration: Add a small scoop of anhydrous MgSO₄ to absorb excess water. Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF or ethyl acetate to extract any trapped amino alcohol.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude amino alcohol.

Protocol 2: Acid-Base Extraction for Amino Alcohol Purification

This protocol isolates the basic amino alcohol from neutral and acidic impurities[7].

  • Acidification: Dissolve the crude 2,4-dimethoxyphenyl amino alcohol in dichloromethane (DCM). Transfer to a separatory funnel and add an equal volume of 1M HCl (aq).

  • Phase Separation: Shake vigorously and allow the layers to separate. The lower organic layer contains neutral impurities (benzaldehyde, nitroalkene). The upper aqueous layer contains the amino alcohol hydrochloride salt.

  • Washing: Drain and discard the organic layer. Wash the aqueous layer with one additional portion of DCM to ensure complete removal of lipophilic impurities.

  • Basification: Transfer the aqueous layer to an Erlenmeyer flask cooled in an ice bath. Slowly add 2M NaOH (aq) dropwise until the pH reaches 12 (verify with pH paper). The aqueous layer will turn cloudy as the free base precipitates/oils out.

  • Extraction: Transfer the basic aqueous mixture back to the separatory funnel. Extract three times with fresh DCM.

  • Drying & Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure 2,4-dimethoxyphenyl amino alcohol as a free base.

References

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation of 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol

GC-EI-MS vs. LC-ESI-QTOF Analysis Executive Summary & Molecule Context This guide provides a technical comparison of the fragmentation dynamics for 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol (hereafter referred to as 2,4...

Author: BenchChem Technical Support Team. Date: March 2026

GC-EI-MS vs. LC-ESI-QTOF Analysis

Executive Summary & Molecule Context

This guide provides a technical comparison of the fragmentation dynamics for 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol (hereafter referred to as 2,4-DMP-OH ).

This molecule represents a critical structural isomer in the family of methoxylated phenethylamines. Unlike standard amphetamines (which are 1-phenylpropan-2-amines), 2,4-DMP-OH features a tertiary alcohol at the benzylic position and a primary amine at the terminal carbon. This unique "beta-hydroxy-phentermine-like" structure creates distinct mass spectral signatures that are vital for differentiating it from isobaric metabolites of 2,4-DMA or 2,4-dimethoxymethcathinone.

The Core Challenge: Differentiating this tertiary alcohol metabolite from its regioisomers using the correct ionization technique.

  • GC-EI-MS provides structural fingerprints via radical-directed cleavage but suffers from thermal instability.

  • LC-ESI-MS/MS preserves the molecular ion but requires specific collision energies to generate diagnostic fragments.

Theoretical Framework: Fragmentation Mechanics

To interpret the spectra accurately, one must understand the driving forces behind the bond dissociations.[1]

Structural Analysis
  • Molecular Formula:

    
    
    
  • Exact Mass: 211.1208 Da

  • Key Functional Groups:

    • C1: Primary Amine (

      
      )
      
    • C2: Tertiary Benzylic Alcohol (Quaternary Carbon)

    • Aromatic Ring: 2,4-Dimethoxy substitution pattern

Fragmentation Pathways (Graphviz Visualization)

The following diagram illustrates the competing fragmentation pathways between Hard (EI) and Soft (ESI) ionization.

FragmentationPathways Parent Parent Molecule (MW 211) EI_Ion EI Radical Cation [M]•+ (m/z 211) Parent->EI_Ion 70 eV Impact ESI_Ion ESI Protonated [M+H]+ (m/z 212) Parent->ESI_Ion Electrospray (+3.5kV) Alpha_N α-Cleavage (N-driven) m/z 30 (CH2=NH2+) EI_Ion->Alpha_N Dominant Path (Stevenson's Rule) Alpha_O α-Cleavage (O-driven) Loss of CH2NH2 EI_Ion->Alpha_O Minor Path Benzylic Benzylic Cation (Resonance Stabilized) Alpha_O->Benzylic Rearrangement Dehydration Water Loss [M+H - H2O]+ (m/z 194) ESI_Ion->Dehydration Low CE (10-20eV) Tertiary OH Labile AmmoniaLoss Ammonia Loss [M+H - NH3]+ (m/z 195) ESI_Ion->AmmoniaLoss High CE

Figure 1: Mechanistic divergence between EI (Radical-driven) and ESI (Proton-driven) fragmentation.

Comparative Analysis: EI vs. ESI

This section objectively compares the two techniques. The data presented is derived from first-principles mass spectrometry rules (McLafferty) applied to this specific scaffold.

Technique A: GC-EI-MS (Hard Ionization)

Performance: Excellent for structural fingerprinting but requires derivatization. Mechanism: The radical cation forms primarily on the Nitrogen lone pair.

  • Base Peak (m/z 30): The primary amine at the terminal carbon (

    
    ) triggers a classic alpha-cleavage. The bond between C1 and C2 breaks, yielding the resonance-stabilized iminium ion (
    
    
    
    ) at m/z 30 .
    • Note: This distinguishes it from standard amphetamines (alpha-methyl), which yield m/z 44.

  • Molecular Ion: Often invisible or very weak due to rapid dehydration of the tertiary alcohol in the hot injector port.

Technique B: LC-ESI-QTOF (Soft Ionization)

Performance: Superior for molecular weight confirmation and biological matrix analysis. Mechanism: Protonation occurs on the amine.

  • Parent Ion (m/z 212.12): Strongly visible as

    
    .
    
  • Primary Transition (m/z 194.11): Loss of water (

    
    ). Tertiary benzylic alcohols are extremely prone to this, even at low collision energies.
    
  • Secondary Transition (m/z 177.08): Subsequent loss of ammonia (

    
    ) from the dehydrated species.
    
Data Comparison Table
FeatureGC-EI-MS (Underivatized)GC-EI-MS (TMS-Derivatized)LC-ESI-QTOF (Native)
Molecular Ion Not visible (Thermal degradation)m/z 355 (Bis-TMS)m/z 212.1208
Base Peak m/z 30 (

)
m/z 174 (

)
m/z 194.11 (Loss of

)
Key Fragment 1 m/z 193 (Dehydrated M+)m/z 73 (TMS group)m/z 177.08 (Loss of

)
Key Fragment 2 m/z 165 (Dimethoxy-styrene)m/z 265 (Loss of TMSO)m/z 151.07 (Dimethoxy-tropylium)
Specificity High (Fingerprint)Very High (Retention Time shift)High (Accurate Mass)
Suitability Screening (requires prep)Confirmation (Gold Standard)Metabolism Studies

Differentiation from Isomers (The "Alternatives")

In drug development and forensics, you are rarely just identifying one molecule; you are ruling out others.

Isomer A: 2,4-Dimethoxyamphetamine (2,4-DMA)
  • Structure: Amine is on C2 (secondary carbon); Methyl is on C1. No Alcohol.

  • EI Distinction: 2,4-DMA yields a base peak of m/z 44 (

    
    ).
    
  • 2,4-DMP-OH Distinction: Yields base peak m/z 30 (

    
    ).
    
Isomer B: Cathine Analogs (1-phenyl-2-aminopropan-1-ol)
  • Structure: Alcohol is on C1; Amine is on C2.

  • EI Distinction: Alpha cleavage occurs between C1 and C2.[2] The charge stays with the amine fragment:

    
     (m/z 44 ).
    
  • 2,4-DMP-OH Distinction: The amine is terminal, so the fragment is lighter (m/z 30 ).

Experimental Protocols

To ensure reproducibility, follow these validated workflows.

GC-MS Derivatization Protocol (Critical for OH stability)
  • Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Rationale: The tertiary alcohol and primary amine must be capped to prevent thermal dehydration and improve peak shape.

Step-by-Step:

  • Dry: Evaporate 50 µL of methanolic extract to complete dryness under

    
     stream at 40°C.
    
  • Reconstitute: Add 50 µL of Ethyl Acetate (anhydrous).

  • Derivatize: Add 50 µL BSTFA + 1% TMCS.

  • Incubate: Heat at 70°C for 30 minutes. (Tertiary alcohols require heat to silylate).

  • Analyze: Inject 1 µL into GC-MS (Splitless).

LC-QTOF Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: ESI Positive Mode.

  • Source Temp: 325°C (Ensure complete desolvation).

Workflow Diagram

Workflow Sample Biological Matrix (Urine/Plasma) Extract LLE Extraction (pH 9.5, Ethyl Acetate) Sample->Extract Split Split Sample Extract->Split Dry Evaporate to Dryness Split->Dry Dilute Dilute in Mobile Phase (95:5 H2O:ACN) Split->Dilute Deriv Add BSTFA + 1% TMCS 70°C, 30 min Dry->Deriv GC GC-EI-MS Analysis Target: m/z 174, 355 Deriv->GC LC LC-ESI-QTOF Target: m/z 212.1208 Dilute->LC

Figure 2: Dual-stream workflow for comprehensive characterization.

References

  • McLafferty, F. W., & Tureček, F. (1993).[3] Interpretation of Mass Spectra (4th ed.).[3] University Science Books. (Foundational text for Alpha-Cleavage rules).

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library. [Link] (Standard reference for phenethylamine fragmentation patterns).

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. [Link] (Source for ionization energy data of amino-alcohols).

Sources

Comparative

Reference Standards for 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol Purity: A Qualification &amp; Comparison Guide

Introduction: The Analytical Gap In the analysis of methoxylated phenethylamines—whether for forensic identification of designer drug metabolites or purity profiling of pharmaceutical adrenergic agonists—1-Amino-2-(2,4-d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Gap

In the analysis of methoxylated phenethylamines—whether for forensic identification of designer drug metabolites or purity profiling of pharmaceutical adrenergic agonists—1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol represents a critical, yet often elusive, analytical target.

As a tertiary amino-alcohol, this molecule presents specific stability challenges, including hygroscopicity (as a hydrochloride salt) and susceptibility to oxidative degradation at the electron-rich dimethoxy-phenyl ring. The primary challenge for researchers is not just detection, but quantification with metrological traceability.

This guide compares the three tiers of reference material availability for this compound and provides a self-validating workflow to upgrade a "Research Grade" chemical into a "Qualified Reference Standard" when an ISO 17034 Certified Reference Material (CRM) is unavailable.

Comparative Analysis: Selecting the Right Standard

When sourcing this standard, you will encounter three distinct grades. The choice dictates your experimental design and regulatory compliance.

The Hierarchy of Standards
FeatureTier 1: ISO 17034 CRM Tier 2: Analytical Standard Tier 3: Research Grade / In-House
Primary Use Quantitation, Calibration, Legal DefenseID Confirmation, Relative Response FactorsSynthesis Intermediate, R&D Screening
Traceability SI-Traceable (NIST/BIPM)Traceable to Manufacturer's Internal StdNone / "As Is"
Purity Value Certified Mass Fraction (e.g., 99.4% ± 0.3%)Chromatographic Area % (e.g., >98%)Nominal (e.g., ~95%)
Uncertainty Explicitly Stated (Expanded Uncertainty

)
Not calculatedUnknown
Homogeneity Verified & GuaranteedAssumedHigh Risk (Batch variability)
Cost


$
Performance Implications[1][2][3][4]
  • The Trap of Tier 2/3: Using a Tier 2 standard (defined only by HPLC Area %) for quantitation often leads to overestimation of potency . If a standard is 98% pure by HPLC but contains 5% water and 2% inorganic salt, its true assay is only ~91%.

  • Recommendation: If a Tier 1 CRM is unavailable for 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol (which is common for specific regioisomers), you must characterize a Tier 2/3 material using the Primary Standardization Protocol below.

Visualizing the Qualification Workflow

The following diagram illustrates the decision matrix and experimental workflow for validating this reference standard.

ReferenceStandardWorkflow Start Source Material (1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol) CheckCRM Is ISO 17034 CRM Available? Start->CheckCRM BuyCRM Purchase CRM (Use directly for Quantitation) CheckCRM->BuyCRM Yes BuyTech Purchase Analytical/Research Grade (Requires Characterization) CheckCRM->BuyTech No Validation Primary Standardization Protocol BuyTech->Validation Step1 1. Structural ID (1H-NMR, MS, IR) Validation->Step1 Step2 2. Chromatographic Purity (HPLC-UV/MS - Organic Impurities) Step1->Step2 Step3 3. Volatiles & Inorganics (TGA/LOD + ROI) Step2->Step3 Step4 4. Potency Assignment (qNMR or Mass Balance) Step3->Step4 FinalCert Generate Certificate of Analysis (Valid for Quantitation) Step4->FinalCert

Figure 1: Decision tree for reference standard selection and the "Gold Standard" qualification workflow for non-certified materials.

Experimental Protocols (The "Self-Validating" System)

To upgrade a Research Grade sample of 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol to a usable quantitative standard, you must determine its Potency (


) .
graphic Purity
×
(
100
−
%
Water
−
%
Solvents
−
%
Inorganics
)
P (%) = \text{Chromatographic Purity}

Alternatively, and preferably, use qNMR for direct potency measurement.

Protocol A: Chromatographic Purity (HPLC-UV)

Objective: Detect organic impurities (regioisomers, oxidation products). The 2,4-dimethoxy substitution is prone to positional isomerism during synthesis; separation capability is critical.

  • Column: Phenomenex Gemini-NX C18 (or equivalent high-pH stable C18), 150 x 4.6 mm, 3 µm.

    • Why: The high pH stability allows running basic amines in their free-base form, improving peak shape and resolution without heavy tailing.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (aromatic ring) and 210 nm (general).

  • Acceptance Criteria: Main peak area > 98.0%. No single impurity > 0.5%.

Protocol B: Quantitative NMR (qNMR) – The Gold Standard

Objective: Determine absolute mass fraction (potency) traceable to an internal standard (IS), bypassing the need for water/solvent corrections.

  • Solvent: D₂O (Deuterium Oxide) is preferred for the HCl salt form. If using the free base, use DMSO-d₆.

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

    • Why: Maleic acid has a sharp singlet at ~6.3 ppm (in D₂O), which typically falls in a clear window for phenethylamines (between the aromatic protons at 6.5-7.5 ppm and the methoxy/alkyl protons < 4.0 ppm).

    • Relaxation Delay (D1): Must be

      
       of the longest relaxing proton (usually the IS). Set D1 = 30-60 seconds to ensure full magnetization recovery.
      
  • Procedure:

    • Weigh ~10 mg of Sample and ~10 mg of IS (Maleic Acid) into the same vial using a 5-decimal place balance (readability 0.01 mg). Record exact masses (

      
      , 
      
      
      
      ).
    • Dissolve in 0.7 mL D₂O.

    • Acquire ¹H-NMR (min. 16 scans, 90° pulse).

    • Integrate the IS singlet (

      
      , set to normalized value) and a unique sample signal (
      
      
      
      , e.g., the aromatic protons or the methoxy singlets).
  • Calculation:

    
    
    Where 
    
    
    
    = number of protons,
    
    
    = molecular weight.[1]

Impurity Fate Map

Understanding potential impurities is vital for interpreting the HPLC data. The 2,4-dimethoxy arrangement creates specific vulnerabilities.

ImpurityMap Target 1-Amino-2-(2,4-dimethoxyphenyl) propan-2-ol Impurity1 Dehydration Product (Styrene derivative) Target->Impurity1 Acid/Heat Impurity3 Oxidation Product (Quinone species) Target->Impurity3 Air/Light Impurity2 Regioisomer (2,5-dimethoxy analog) Impurity2->Target Synthetic Contaminant

Figure 2: Degradation pathways and synthetic impurities.

  • Dehydration: The tertiary alcohol at C2 is prone to elimination under acidic conditions, forming the corresponding styrene.

  • Regioisomerism: If the starting material (2,4-dimethoxypropiophenone) contained 2,5-isomers, they will carry through.

Conclusion

For 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol, the "best" standard is often one you validate yourself. While ISO 17034 CRMs are the regulatory ideal, they are frequently unavailable for this specific isomer.

The Scientist's Verdict:

  • Do not rely on the label purity of a research-grade chemical for quantitative work.

  • Use qNMR as your primary tool for potency assignment. It provides SI-traceability without requiring a reference standard of the same molecule.

  • Store the material at -20°C under argon, as the electron-rich ring is sensitive to oxidation.

References

  • International Organization for Standardization. (2016).[2] ISO 17034:2016 - General requirements for the competence of reference material producers.[2]Link

  • BIPM. (2023). The use of quantitative NMR (qNMR) for the purity assessment of organic calibration standards.[1][3]Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation in qNMR." Journal of Medicinal Chemistry. Link

  • ICH Expert Working Group. (2006). ICH Q3A(R2): Impurities in New Drug Substances.Link

Sources

Validation

Infrared spectroscopy (IR) bands of tertiary amino alcohols

Comparative Guide to Infrared Spectroscopy Modalities for Tertiary Amino Alcohols: ATR-FTIR vs. Transmission FTIR Executive Overview Tertiary amino alcohols (e.g., N,N-dimethylethanolamine, triethanolamine) are critical...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Infrared Spectroscopy Modalities for Tertiary Amino Alcohols: ATR-FTIR vs. Transmission FTIR

Executive Overview

Tertiary amino alcohols (e.g., N,N-dimethylethanolamine, triethanolamine) are critical bifunctional molecules utilized extensively in drug synthesis, CO2 capture technologies, and polyurethane catalysis. Accurate characterization of their molecular conformation—specifically the extent of intramolecular hydrogen bonding—is essential for predicting their reactivity and physical properties[1]. Infrared (IR) spectroscopy is the gold standard for this analysis. This guide objectively compares Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR methodologies, providing drug development professionals and researchers with a self-validating framework for spectral acquisition and interpretation.

Mechanistic Principles: The IR Signatures of Tertiary Amino Alcohols

The IR spectrum of a tertiary amino alcohol is uniquely defined by the interaction between its hydroxyl (-OH) donor and tertiary amine (-NR2) acceptor.

  • O-H Stretching Region (3100–3450 cm⁻¹): Unlike primary or secondary amines, tertiary amines lack N-H bonds, meaning any hydrogen bonding observed originates exclusively from the O-H group. The steric bulk of the tertiary amine forces the molecule into conformations that favor2 (forming stable 5- or 6-membered pseudo-rings)[2]. This interaction weakens the O-H covalent bond, causing a distinct red-shift (lower wavenumber) and broadening of the O-H stretching band compared to a free, non-hydrogen-bonded hydroxyl group (~3600 cm⁻¹)[1].

  • C-N Stretching (1000–1250 cm⁻¹) & C-O Stretching (1000–1150 cm⁻¹): These bands provide fingerprint confirmation of the aliphatic backbone. Their exact positions are highly sensitive to the inductive effects of the alkyl substituents on the nitrogen atom[2].

Technology Comparison: ATR-FTIR vs. Transmission FTIR

Selecting the correct sampling modality is critical, as the physics of light interaction differ fundamentally between techniques[3].

1. ATR-FTIR (Attenuated Total Reflectance)

  • Mechanism: Utilizes an evanescent wave that penetrates a few micrometers into a sample placed in direct contact with a high-refractive-index crystal (e.g., Diamond or ZnSe)[4].

  • Causality of Spectral Shift: The penetration depth (

    
    ) is directly proportional to the wavelength of the IR light. Consequently, lower wavenumber bands (like C-O and C-N stretches) absorb more energy and appear artificially more intense than higher wavenumber bands (like the O-H stretch)[5].
    
  • Best For: Rapid screening of neat, viscous liquids (e.g., triethanolamine) or solid drug intermediates without sample preparation[6].

2. Transmission FTIR

  • Mechanism: IR light passes completely through the sample (typically diluted in a non-polar solvent like CCl4 in a liquid cell, or pressed in a KBr pellet)[4].

  • Causality of Spectral Accuracy: Follows the Beer-Lambert law linearly across all wavelengths, providing true relative band intensities without depth-dependent distortion[5]. Diluting the amino alcohol in CCl4 eliminates intermolecular hydrogen bonding, isolating the intramolecular O-H···N interaction for precise conformational analysis[2].

  • Best For: Rigorous quantitative analysis, method validation, and fundamental conformational studies[7].

Quantitative Spectral Data Comparison

Table 1: Characteristic IR Band Assignments for Common Tertiary Amino Alcohols

CompoundO-H Stretch (cm⁻¹)C-N Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Dominant Conformation
Free Hydroxyl (Reference) ~3600 - 3650N/A~1050Unbound
N,N-Dimethylethanolamine 3150 - 33501040 - 10901010 - 1050Strong Intramolecular (O-H···N)
Triethanolamine (TEA) 3300 - 34001030 - 11001020 - 1070Complex Inter/Intramolecular
3-Dimethylaminopropan-1-ol ~3200 - 34001050 - 11201030 - 1080Moderate Intramolecular

Self-Validating Experimental Protocols

To ensure scientific integrity, every FTIR workflow must operate as a self-validating system. The following protocols integrate internal checks to guarantee data reliability.

Protocol A: ATR-FTIR Rapid Screening of Neat Liquids

  • System Validation: Scan a polystyrene calibration standard. Verify that the 1601 cm⁻¹ peak is sharply resolved to confirm interferometer alignment and crystal integrity[5].

  • Background Suppression: Clean the diamond/ZnSe crystal with isopropanol. Run a background scan. Validation Check: Ensure atmospheric H2O (3500-3900 cm⁻¹) and CO2 (2350 cm⁻¹) peaks are suppressed below 0.01 Absorbance units, confirming adequate nitrogen purge.

  • Sample Acquisition: Apply a single drop of the neat tertiary amino alcohol to completely cover the crystal. Apply pressure if the sample is highly viscous.

  • Algorithmic Correction: Apply an ATR correction algorithm via the spectrometer software. Causality: This mathematical transformation normalizes the wavelength-dependent penetration depth, making the spectrum directly comparable to transmission libraries[5].

Protocol B: Transmission FTIR for Conformational Analysis

  • Sample Preparation: Prepare a highly dilute solution (<0.01 M) of the tertiary amino alcohol in anhydrous carbon tetrachloride (CCl4). Causality: High dilution prevents intermolecular interactions, ensuring the observed O-H shift is purely due to intramolecular O-H···N bonding[2].

  • Cell Assembly: Inject the solution into a sealed NaCl or KBr liquid cell with a known pathlength (e.g., 1.0 mm).

  • Solvent Subtraction: Run a background scan of pure CCl4 in an identical cell to subtract solvent interference.

  • Acquisition & Validation: Scan the sample. Validation Check: The baseline must remain flat at 0 Absorbance outside of the active bands. The O-H stretch should appear as a distinct, slightly broadened peak around 3200 cm⁻¹, confirming the intramolecular hydrogen-bonded state[2].

Logical Workflow Diagram

FTIR_Workflow Start Tertiary Amino Alcohol Sample Decision Analysis Objective? Start->Decision ATR ATR-FTIR (Neat Liquid/Solid) Decision->ATR Rapid Screening Trans Transmission FTIR (Dilute in CCl4) Decision->Trans Conformational Study Val1 System Validation: Polystyrene Standard (1601 cm⁻¹) ATR->Val1 Trans->Val1 Val2 Background Check: H2O/CO2 Suppression Val1->Val2 ProcessATR Apply ATR Correction (Compensate dp vs λ) Val2->ProcessATR ATR Path ProcessTrans Pathlength Normalization (Beer-Lambert Law) Val2->ProcessTrans Trans Path Data Spectral Output: O-H, C-N, C-O Band Analysis ProcessATR->Data ProcessTrans->Data

Fig 1. Self-validating FTIR workflow for analyzing tertiary amino alcohols.

References

1.[6] FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd. 2.[7] FTIR Accessories Guide: ATR vs Transmission vs Reflectance - Athena Instruments. 3.[5] Comparison of FTIR Spectra Collected by Transmission and ATR Sampling - Pike Technologies. 4.[4] FTIR vs. ATR-FTIR: Unpacking the Differences in Infrared Spectroscopy - Oreate AI Blog. 5.[1] Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy - arXiv.org. 6.[3] Guide to FT-IR Spectroscopy - Bruker. 7.[2] Dealing with Hydrogen Bonding on the Conformational Preference of 1,3-Aminopropanols: Experimental and Molecular Dynamics Approaches - PubMed.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Disposal and Waste Management Protocol for 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol

Here is a comprehensive, professional-grade operational guide for the safe handling and disposal of 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol, designed for researchers and environmental health and safety (EHS) professio...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, professional-grade operational guide for the safe handling and disposal of 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol, designed for researchers and environmental health and safety (EHS) professionals in institutional settings.

In pharmaceutical research and drug development, the management of complex organic intermediates requires stringent logistical planning. 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol is a functionalized aromatic amino alcohol. Due to the presence of a primary amine, a secondary alcohol, and an electron-rich 2,4-dimethoxyphenyl ring, this compound presents specific reactivity profiles that dictate its waste stream segregation and final disposal methodology.

Modern laboratory safety standards strictly contraindicate the in-lab chemical destruction (e.g., chemical oxidation or neutralization) of complex aromatic amines due to the high risk of generating toxic byproducts, such as nitrogen oxides (NOx) or reactive quinone intermediates [1]. Therefore, the only scientifically sound and legally compliant operational plan is systematic segregation, containment, and professional high-temperature incineration.

Physicochemical Hazard Profiling

Before initiating disposal, it is critical to understand the causality behind the required segregation protocols. The primary amine group imparts weak basicity, meaning it will react exothermically with concentrated acids. The dimethoxyphenyl group makes the molecule highly organic and environmentally persistent if released into aquatic systems.

Table 1: Hazard Profile and Waste Classification

ParameterCharacteristic / ClassificationOperational Implication
Chemical Class Aromatic Amino AlcoholMust be treated as a weak organic base.
Primary Hazard Skin/Eye Irritant, Aquatic ToxicityRequires full PPE (nitrile gloves, goggles, lab coat) during waste handling.
Waste Stream Category Non-Halogenated Organic WasteSegregate from halogenated solvents to prevent dioxin formation during incineration [2].
Incompatibilities Strong oxidizers, strong acidsRisk of exothermic reaction or uncontrolled oxidation. Do not mix in waste carboys.

Waste Stream Compatibility and Segregation

The trustworthiness of a disposal protocol relies on a self-validating segregation system. Mixing incompatible waste streams is a leading cause of laboratory accidents. 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol must be strictly routed according to the following compatibility matrix.

Table 2: Waste Segregation Matrix

Waste Stream TypeCompatibilityJustification
Non-Halogenated Organics (e.g., Methanol, Ethyl Acetate) Highly Compatible Shares the same high-temperature incineration pathway.
Halogenated Organics (e.g., DCM, Chloroform) Incompatible Halogenated waste requires specialized, higher-cost incineration to mitigate toxic gas release [2].
Aqueous Acids (e.g., HCl, H2SO4) Incompatible Exothermic acid-base neutralization can over-pressurize sealed waste containers.
Heavy Metal Waste Incompatible Amines can form complex coordinate bonds with metals, complicating metal recovery/disposal processes.

Step-by-Step Operational Disposal Workflow

This methodology outlines the exact procedural steps for managing this compound from the point of generation to final EHS handover.

Step 1: Point-of-Generation Segregation

  • Identify the physical state of the waste (e.g., solid neat compound, or dissolved in a specific reaction solvent).

  • Verify that the primary waste container is designated strictly for "Non-Halogenated Organic Waste."

  • Mechanistic Check: Ensure no strong oxidizers (e.g., peroxides, permanganates) or concentrated acids have been introduced into this specific carboy previously.

Step 2: Primary Containment Protocol

  • Select a High-Density Polyethylene (HDPE) or glass carboy. HDPE is preferred for organic amines as it resists degradation and minimizes shatter risk.

  • Transfer the waste using a chemically resistant funnel within a certified chemical fume hood to prevent inhalation of any aerosolized particulates or solvent vapors.

  • Cap the container securely using a vented cap if there is any risk of residual off-gassing, though a standard secure cap is sufficient for stable solutions.

Step 3: Documentation and GHS Compliance

  • Immediately update the waste log attached to the container.

  • Write the full chemical name: 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol. Do not use abbreviations or structural formulas, as this violates Resource Conservation and Recovery Act (RCRA) labeling requirements [3].

  • Note the approximate concentration and the primary solvent matrix.

Step 4: Satellite Accumulation Area (SAA) Management

  • Place the sealed, labeled container in the laboratory's designated SAA.

  • Ensure the container sits within secondary containment (e.g., a polypropylene tray) capable of holding 110% of the primary container's volume.

  • Monitor the SAA to ensure waste is not stored for longer than the institutionally mandated limit (typically 90 days under standard RCRA guidelines) [3].

Step 5: EHS Transfer and High-Temperature Incineration

  • Submit a waste pickup request to the institutional EHS department.

  • EHS personnel will transport the waste to a central accumulation facility.

  • Final Destruction: The waste is handed over to a licensed hazardous waste contractor for high-temperature incineration (typically >1000°C). This process ensures the complete thermal oxidation of the compound into carbon dioxide, water vapor, and nitrogen gas, leaving no hazardous residue.

Operational Workflow Visualization

The following diagram maps the logical flow of the disposal process, ensuring all safety checkpoints are met before final destruction.

WasteWorkflow Start Waste Generation: 1-Amino-2-(2,4-dimethoxyphenyl) propan-2-ol Segregation Segregation Check: Non-Halogenated Organic Waste Start->Segregation Verify Matrix Containment Containment: HDPE Carboy in Secondary Tray Segregation->Containment Transfer in Fume Hood Labeling Documentation: Full Chemical Name & RCRA Labeling Containment->Labeling Affix GHS Label SAA Storage: Satellite Accumulation Area (< 90 Days) Labeling->SAA Secure Storage EHS Final Disposal: EHS Pickup & High-Temp Incineration SAA->EHS Request EHS Pickup

Disposal workflow for 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol from generation to incineration.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at:[Link]

  • American Chemical Society (ACS). (n.d.). Chemical Safety and Waste Management Guidelines. Available at: [Link]

  • United States Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management under RCRA. Available at:[Link]

Handling

Personal Protective Equipment (PPE) &amp; Safety Protocol: 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol

Executive Summary & Risk Profile The Core Directive: In the absence of a substance-specific Occupational Exposure Limit (OEL) for 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol, you must apply the Precautionary Principle . T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

The Core Directive: In the absence of a substance-specific Occupational Exposure Limit (OEL) for 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol, you must apply the Precautionary Principle .

This molecule contains two distinct hazard-driving structural motifs:

  • Primary Aliphatic Amine: confers high basicity (pH > 11 in solution), posing immediate risks of chemical burns, severe eye damage, and respiratory mucosal irritation .

  • Dimethoxyphenyl Backbone: A lipophilic moiety that facilitates dermal absorption. Structurally analogous to bioactive phenethylamines, implying potential pharmacological activity (adrenergic or serotonergic modulation) upon systemic exposure.

Operational Classification: Treat as Occupational Exposure Band (OEB) 3 (Potent/Toxic) until toxicological data proves otherwise.

The PPE Matrix: Defense in Depth

Do not rely on a single barrier. Use a layered approach designed to fail safely.

Protection ZoneMinimum Requirement (Analytical Scale <1g) Enhanced Requirement (Prep Scale >1g) Scientific Rationale
Respiratory N95 / P2 Respirator (Fit-tested)PAPR (Powered Air Purifying Respirator) with HEPA cartridgesThe amine functionality allows the compound to vaporize slightly or form aerosols. Solid salts (HCl) are static-prone dusts.
Dermal (Hands) Double Nitrile Gloves (min 5 mil outer, 4 mil inner)Laminate (Silver Shield) under NitrileAmines can permeate nitrile over time. The dimethoxy group increases lipophilicity, accelerating skin breakthrough.
Ocular Chemical Splash Goggles (Indirect Vent)Full Face Shield over GogglesPrimary amines are corrosive. Safety glasses allow vapor/dust entry from the sides, risking irreversible corneal opacity.
Body Lab Coat (Buttoned, Tyvek wrist guards)Tyvek Coverall (Disposable)Prevents migration of static dust to street clothes.

Operational Protocol: The "Zero-Contact" Workflow

This protocol is designed to eliminate direct contact paths.[1]

Phase A: Preparation (Donning)
  • Inspection: Check glove box/fume hood flow rate (Target: >100 fpm face velocity).

  • Static Control: Place an ionizing fan or static-dissipative mat inside the hood. Why: Amino-alcohols are often sticky or fluffy solids that "jump" due to static charge, causing invisible contamination.

  • Glove Layering:

    • Layer 1: Inner Nitrile (Bright color, e.g., Orange).

    • Layer 2: Outer Nitrile (Dark color, e.g., Blue).

    • Indicator System: If you see Orange through the Blue, your outer barrier is compromised.

Phase B: Handling & Solubilization[2]
  • Weighing: Perform strictly within the sash boundary (6 inches back). Never weigh on an open bench.

  • Solvent Addition:

    • Caution: Adding acid to the free base amine is exothermic .

    • Protocol: Add solvent slowly down the side of the vessel to prevent "puffing" of the powder.

  • Spill Management:

    • Do not wipe dry. Dry wiping disperses amine dust.

    • Neutralize: Cover minor spills with a weak acid-soaked pad (e.g., Citric acid 5% solution) before wiping.

Phase C: Decontamination & Doffing (The "Beak Method")
  • Surface Decon: Wipe all tools with 1:1 Ethanol/Water, then a mild acidic detergent.

  • Outer Glove Removal: Grasp the exterior of one glove and peel it off, turning it inside out. Ball it in the gloved hand.

  • Inner Glove Removal: Slide a finger under the wrist of the remaining glove (skin-to-inside contact) and peel off.

  • Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for handling this specific intermediate, integrating the chemical properties with safety controls.

SafetyProtocol Chemical 1-Amino-2-(2,4-dimethoxyphenyl)propan-2-ol Hazards Hazards: 1. Corrosive (Amine) 2. Bioactive (Phenyl Core) 3. Static Dust Chemical->Hazards Intrinsic Properties Engineering Engineering Controls: Fume Hood / Glove Box Static Ionizer Hazards->Engineering Primary Containment PPE PPE Barrier: Resp: N95/PAPR Skin: Double Nitrile Eye: Goggles Engineering->PPE Secondary Barrier (Redundancy) Action Operational Action: Weighing & Solubilization PPE->Action Safe to Proceed Action->PPE Check for Contamination Disposal Disposal: Segregate as Basic/Toxic Waste Neutralize pH Action->Disposal End of Lifecycle

Caption: Operational workflow linking intrinsic chemical hazards to the required hierarchy of controls.

Disposal & Emergency Response

Waste Segregation[4]
  • Classification: Hazardous Organic Waste (Basic/Amine).

  • Incompatibility: Do NOT mix with oxidizing agents (peroxides, nitrates) or acid chlorides in the waste stream. This can generate heat or toxic chloramines.

  • Labeling: Clearly mark as "Basic Organic Solution – Contains Amines."

Emergency First Aid
  • Eye Contact: Flush immediately for 15 minutes .[2][3][4][5][6] Time is critical; amines penetrate the cornea faster than acids.

  • Skin Contact: Wash with soap and water.[1][7][2][8][3][4][5][6][9][10] Do not use alcohol or solvents (enhances absorption).

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization), seek medical attention immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132).

  • National Institute for Occupational Safety and Health (NIOSH). (2009). Approaches to Safe Nanotechnology: Managing the Health and Safety Concerns Associated with Engineered Nanomaterials (Applied here for Unknown Potent Compounds).

  • ECHA (European Chemicals Agency). Information on Chemicals – Amines and Amino-alcohols Hazard Classification.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.